molecular formula C41H62O11 B10764707 Ivermectin B1a monosaccharide

Ivermectin B1a monosaccharide

カタログ番号: B10764707
分子量: 730.9 g/mol
InChIキー: IDRWWNAYSYRQBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivermectin monosaccharide is a milbemycin.

特性

分子式

C41H62O11

分子量

730.9 g/mol

IUPAC名

6'-butan-2-yl-21,24-dihydroxy-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3

InChIキー

IDRWWNAYSYRQBV-UHFFFAOYSA-N

正規SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of the Ivermectin B1a Monosaccharide (L-Oleandrose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common synthetic pathway to L-oleandrose, the monosaccharide component of the potent antiparasitic agent, Ivermectin B1a. The synthesis of this 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose is a critical step in the total synthesis of Ivermectin and its analogs. This document outlines a well-established route starting from the readily available precursor, L-rhamnose. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate understanding and replication in a laboratory setting.

Introduction

Ivermectin B1a is a macrocyclic lactone with a disaccharide moiety attached at the C-13 position. This carbohydrate portion, consisting of two L-oleandrose units, is crucial for its biological activity. The synthesis of the monosaccharide building block, L-oleandrose, is a key challenge in the chemical synthesis of Ivermectin. This guide focuses on a robust and frequently employed synthetic route that transforms L-rhamnose into a suitable L-oleandrose glycosyl donor, ready for coupling with the Ivermectin aglycone.

The overall strategy involves the following key transformations:

  • Glycal Formation: Conversion of L-rhamnose into the corresponding glycal, 3,4-di-O-acetyl-L-rhamnal, which serves as a versatile intermediate.

  • Glycoside Formation and Deoxygenation: Introduction of a methyl group at the anomeric position and subsequent deoxygenation at the C-2 position.

  • Selective Methylation: Regioselective methylation of the 3-hydroxyl group.

  • Glycosyl Donor Synthesis: Installation of a suitable leaving group at the anomeric center to create an activated glycosyl donor for the subsequent coupling reaction.

Synthesis Pathway of L-Oleandrose

The following diagram illustrates the chemical synthesis pathway from L-rhamnose to a phenylthio-L-oleandroside glycosyl donor.

Ivermectin_Monosaccharide_Synthesis LRhamnose L-Rhamnose PeracetylatedRhamnose 1,2,3,4-Tetra-O-acetyl- L-rhamnopyranose LRhamnose->PeracetylatedRhamnose Ac₂O, Pyridine RhamnosylBromide 2,3,4-Tri-O-acetyl- α-L-rhamnopyranosyl Bromide PeracetylatedRhamnose->RhamnosylBromide HBr, AcOH RhamnalDiacetate 3,4-Di-O-acetyl-L-rhamnal RhamnosylBromide->RhamnalDiacetate Zn, NaH₂PO₄, EtOAc MethylOleandroside_protected Methyl 4-O-acetyl- 2,6-dideoxy-3-O-methyl- α-L-arabino-hexopyranoside RhamnalDiacetate->MethylOleandroside_protected 1. MeOH, p-TsOH 2. H₂, Pd/C 3. NaH, MeI, DMF MethylOleandroside Methyl 2,6-dideoxy- 3-O-methyl- α-L-arabino-hexopyranoside (Methyl α-L-oleandroside) MethylOleandroside_protected->MethylOleandroside NaOMe, MeOH ProtectedOleandrose 1,4-Di-O-acetyl- 2,6-dideoxy-3-O-methyl- L-arabino-hexopyranose MethylOleandroside->ProtectedOleandrose Ac₂O, H₂SO₄ (cat.) ThioGlycoside Phenyl 1-thio-4-O-acetyl- 2,6-dideoxy-3-O-methyl- L-arabino-hexopyranoside ProtectedOleandrose->ThioGlycoside Thiophenol, BF₃·OEt₂

Caption: Chemical synthesis pathway of a phenylthio-L-oleandroside donor from L-rhamnose.

Experimental Protocols

The following protocols are a synthesis of procedures reported in the scientific literature. Researchers should consult the original publications for further details and safety information.

Preparation of 3,4-Di-O-acetyl-L-rhamnal

This procedure describes the formation of the key glycal intermediate.[1]

  • Acetylation of L-Rhamnose: To a solution of L-rhamnose monohydrate in pyridine, add acetic anhydride (B1165640) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Bromination: The peracetylated rhamnose is dissolved in a minimal amount of glacial acetic acid, and a solution of hydrogen bromide in acetic acid is added. The reaction is stirred until the starting material is consumed.

  • Reductive Elimination: The crude rhamnosyl bromide is dissolved in ethyl acetate. Zinc dust and an aqueous solution of sodium dihydrogen phosphate (B84403) are added, and the mixture is vigorously stirred at room temperature.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the organic layer is washed, dried, and concentrated to yield 3,4-di-O-acetyl-L-rhamnal.

Synthesis of Methyl α-L-oleandroside

This multi-step process converts the glycal into the core oleandrose (B1235672) structure.

  • Methanolysis and Hydrogenation: 3,4-Di-O-acetyl-L-rhamnal is dissolved in methanol (B129727) containing a catalytic amount of p-toluenesulfonic acid and stirred at room temperature. The resulting product is then subjected to hydrogenation over palladium on carbon to reduce the double bond.

  • Methylation: The product from the previous step is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added portion-wise at 0 °C, followed by the addition of methyl iodide. The reaction is stirred until complete methylation of the 3-hydroxyl group is observed by TLC.

  • Deacetylation: The protected methyl oleandroside is treated with a catalytic amount of sodium methoxide (B1231860) in methanol to remove the acetyl protecting group at the 4-position, yielding methyl α-L-oleandroside.

Preparation of Phenyl 1-thio-4-O-acetyl-2,6-dideoxy-3-O-methyl-L-arabino-hexopyranoside (Glycosyl Donor)

This protocol details the synthesis of a stable yet reactive glycosyl donor.

  • Acetylation: Methyl α-L-oleandroside is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to afford the peracetylated product.

  • Thioglycosylation: The resulting 1,4-di-O-acetyl-L-oleandrose is dissolved in dichloromethane. Thiophenol and boron trifluoride diethyl etherate are added at 0 °C. The reaction is stirred until the starting material is consumed. The mixture is then quenched, washed, dried, and purified by column chromatography to give the desired phenylthioglycoside.

Quantitative Data

The following tables summarize typical yields and key characterization data for the intermediates in the synthesis of the L-oleandrose glycosyl donor.

StepIntermediate ProductTypical Yield (%)
13,4-Di-O-acetyl-L-rhamnal75-85
2Methyl α-L-oleandroside60-70 (over 3 steps)
3Phenyl 1-thio-4-O-acetyl-L-oleandroside70-80
Intermediate¹H NMR (CDCl₃, δ ppm) Key Signals¹³C NMR (CDCl₃, δ ppm) Key Signals
3,4-Di-O-acetyl-L-rhamnal 6.45 (d, 1H, H-1), 4.85 (dd, 1H, H-2), 5.30 (m, 1H, H-3), 5.10 (t, 1H, H-4), 4.15 (m, 1H, H-5), 1.25 (d, 3H, H-6)145.5 (C-1), 98.0 (C-2), 68.5 (C-3), 70.0 (C-4), 75.0 (C-5), 17.5 (C-6)
Methyl α-L-oleandroside 4.70 (d, 1H, H-1), 1.80-2.00 (m, 2H, H-2), 3.40 (m, 1H, H-3), 3.15 (t, 1H, H-4), 3.80 (m, 1H, H-5), 1.20 (d, 3H, H-6), 3.35 (s, 3H, OMe), 3.55 (s, 3H, OMe)99.5 (C-1), 35.0 (C-2), 78.0 (C-3), 72.0 (C-4), 68.0 (C-5), 18.0 (C-6), 55.0 (Anomeric OMe), 57.0 (C-3 OMe)
Phenyl 1-thio-4-O-acetyl-L-oleandroside 7.25-7.50 (m, 5H, Ar-H), 5.50 (d, 1H, H-1), 2.10-2.30 (m, 2H, H-2), 3.50 (m, 1H, H-3), 4.90 (t, 1H, H-4), 4.00 (m, 1H, H-5), 1.25 (d, 3H, H-6), 3.50 (s, 3H, OMe), 2.05 (s, 3H, OAc)133.0-128.0 (Ar-C), 87.0 (C-1), 34.0 (C-2), 77.5 (C-3), 73.0 (C-4), 70.0 (C-5), 18.0 (C-6), 57.5 (OMe), 21.0 (OAc)

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of the L-oleandrose monosaccharide, a crucial component of Ivermectin B1a. By following these established procedures, researchers and drug development professionals can efficiently access this important carbohydrate building block for the synthesis of Ivermectin and its derivatives, facilitating further research into their therapeutic applications. The use of readily available L-rhamnose as a starting material and the robust nature of the described chemical transformations make this a practical approach for both academic and industrial settings.

References

An In-depth Technical Guide on the Mechanism of Action of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a cornerstone of anti-parasitic therapy, is a mixture of avermectin (B7782182) derivatives, with Ivermectin B1a being the major component. Its monosaccharide metabolite, Ivermectin B1a monosaccharide, is a key active form that demonstrates potent biological activity. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its molecular targets and the subsequent signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved mechanisms to facilitate further research and drug development efforts. While much of the mechanistic work has been elucidated using the parent compound, Ivermectin B1a, this guide will focus on the available data for the monosaccharide and use the parent compound's data for a comparative and more complete understanding, with the distinction clearly noted.

Core Molecular Targets and Mechanism of Action

The primary mechanism of action of Ivermectin B1a and its monosaccharide derivative in invertebrates is the potentiation and direct activation of glutamate-gated chloride channels (GluCls). In vertebrates, which lack GluCls, ivermectin interacts with other ligand-gated ion channels, including P2X4 and GABA-A receptors, and has also been shown to modulate intracellular signaling pathways such as the Wnt/β-catenin pathway through interaction with TELO2.

Invertebrate Glutamate-Gated Chloride Channels (GluCls)

This compound's primary anthelmintic effect is mediated through its interaction with GluCls, which are ligand-gated ion channels exclusive to invertebrates. This interaction leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, ultimately resulting in paralysis and death of the parasite.

Studies on the free-living nematode Caenorhabditis elegans have shown that the ivermectin binding site is a high-affinity site. Competition experiments have demonstrated that 22,23-dihydroavermectin B1a monosaccharide has a higher potency for this binding site than the aglycone form[]. This suggests that the single sugar moiety is crucial for its high-affinity binding and potent anthelmintic activity.

Vertebrate Ion Channels

In vertebrates, Ivermectin B1a exhibits activity at several ion channels, which may account for both its therapeutic potential in other diseases and its neurotoxicity at high doses.

  • P2X4 Receptors: Ivermectin B1a is a positive allosteric modulator of the P2X4 receptor, an ATP-gated ion channel. It potentiates ATP-evoked responses, and it has been demonstrated that the large disaccharide moiety of ivermectin-B1a is not essential for this activity[2][3]. This suggests that the monosaccharide derivative likely retains activity at this receptor. The potentiation of P2X4 receptors may have implications for cardiovascular function.

  • GABA-A Receptors: Ivermectin B1a also acts on GABA-A receptors. Interestingly, it has been identified as a full agonist at the GABA-A α1β3γ2 receptor[2][3]. This activity is thought to contribute to its neurotoxic effects.

Intracellular Signaling Pathways

Recent research has uncovered that Ivermectin B1a can modulate intracellular signaling pathways. A notable interaction is with TELO2, a protein involved in the stability of phosphatidylinositol 3-kinase-related kinases (PIKKs). By binding to TELO2, ivermectin can inhibit the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of Ivermectin B1a and its derivatives at its key molecular targets. It is important to note the general lack of specific quantitative data for the this compound at the molecular level; much of the data is for the parent compound.

Table 1: Potency of Ivermectin Derivatives at Human P2X4 Receptors

CompoundParameterValueCell LineAssayReference
IvermectinpEC506.10 ± 0.061321N1 human P2X4 cellsIntracellular Ca2+ assay[2]
Ivermectin B1apEC506.00 ± 0.081321N1 human P2X4 cellsIntracellular Ca2+ assay[2]
Ivermectin B1bpEC506.03 ± 0.051321N1 human P2X4 cellsIntracellular Ca2+ assay[2]

Table 2: Binding Affinity of Ivermectin at the C. elegans Ivermectin Binding Site

CompoundParameterValuePreparationAssayReference
[3H]IvermectinKd0.11 nMMembrane-boundRadioligand Binding[]
[3H]IvermectinKd0.20 nMDetergent-solubilizedRadioligand Binding[]

Table 3: Biological Activity of this compound in Nematodes

CompoundParameterValueOrganismAssayReference
This compoundMinimum concentration for full activity0.001 µg/mLHaemonchus contortusLarval Development Assay

Detailed Experimental Protocols

Electrophysiological Recording of Ion Channel Modulation

This protocol is a generalized procedure for assessing the effect of this compound on ligand-gated ion channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

    • Transfect cells with the cDNA encoding the ion channel of interest (e.g., a specific GluCl subunit, P2X4, or GABA-A receptor subunits) using a suitable transfection reagent according to the manufacturer's protocol.

    • Co-transfect with a fluorescent reporter gene (e.g., GFP) to identify successfully transfected cells.

    • Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recording.

  • Whole-Cell Patch-Clamp Recording:

    • Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., for P2X4 receptors: 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, 2 mM ATP, 0.3 mM GTP, pH 7.2).

    • Establish a whole-cell recording configuration on a fluorescently identified cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply the agonist (e.g., glutamate (B1630785) for GluCls, ATP for P2X4, GABA for GABA-A receptors) at a known concentration using a rapid solution exchange system to elicit a baseline current.

    • Co-apply the agonist with varying concentrations of this compound to determine its modulatory effects (potentiation or inhibition).

    • Record currents using an appropriate amplifier and digitize the data for offline analysis.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a method to determine the binding affinity (Kd) of this compound to its target receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in the binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add a fixed amount of membrane protein to each well.

    • For saturation binding, add increasing concentrations of radiolabeled ivermectin (e.g., [3H]Ivermectin).

    • For competition binding, add a fixed concentration of radiolabeled ivermectin and increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of unlabeled ivermectin to a parallel set of wells.

    • Incubate the plates at a defined temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine Kd and Bmax (for saturation) or Ki (for competition).

Intracellular Calcium Assay for P2X4 Receptor Modulation

This protocol is used to measure the potentiation of P2X4 receptor activity by this compound by monitoring changes in intracellular calcium concentration.

  • Cell Preparation and Dye Loading:

    • Plate cells expressing P2X4 receptors in a black-walled, clear-bottom multi-well plate.

    • Wash the cells with a physiological salt solution.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Add a sub-maximal concentration of ATP to elicit a baseline calcium response.

    • In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the same concentration of ATP.

    • Record the fluorescence intensity over time.

    • Calculate the potentiation of the ATP-induced calcium response by this compound.

Haemonchus contortus Larval Development Assay

This assay is used to determine the in vitro efficacy of anthelmintic compounds like this compound.

  • Egg Recovery:

    • Collect fresh fecal samples from sheep infected with a susceptible strain of H. contortus.

    • Isolate the nematode eggs from the feces using a series of sieving and flotation steps.

  • Assay Setup:

    • Prepare a nutrient agar (B569324) medium and dispense it into the wells of a multi-well plate.

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Add the compound dilutions to the agar in the wells.

    • Add a known number of H. contortus eggs to each well.

    • Include control wells with no compound.

  • Incubation and Larval Assessment:

    • Incubate the plates at a controlled temperature (e.g., 27°C) for several days to allow larval development.

    • After the incubation period, add a drop of Lugol's iodine to each well to kill and stain the larvae.

    • Examine the wells under a microscope and count the number of larvae that have developed to the third-stage (L3).

    • Calculate the percentage of inhibition of larval development for each concentration of the compound and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Ivermectin_GluCl_Signaling IVM_mono Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM_mono->GluCl Binds and Activates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis of Parasite Hyperpolarization->Paralysis

Caption: this compound action on invertebrate GluCls.

Ivermectin_P2X4_Signaling IVM_mono Ivermectin B1a Monosaccharide P2X4 P2X4 Receptor IVM_mono->P2X4 Positive Allosteric Modulator Cation_Influx Increased Cation Influx (Na+, Ca2+) P2X4->Cation_Influx ATP ATP ATP->P2X4 Binds and Activates Cellular_Response Cellular Response Cation_Influx->Cellular_Response

Caption: Positive allosteric modulation of P2X4 receptors.

Ivermectin_Wnt_Signaling IVM_B1a Ivermectin B1a TELO2 TELO2 IVM_B1a->TELO2 PIKKs PIKKs (mTOR, etc.) TELO2->PIKKs Stabilizes Destruction_Complex β-catenin Destruction Complex PIKKs->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Ivermectin B1a inhibition of Wnt/β-catenin signaling.

Electrophysiology_Workflow start Start cell_prep Cell Culture & Transfection start->cell_prep patch Whole-Cell Patch-Clamp cell_prep->patch baseline Record Baseline Current (Agonist) patch->baseline treatment Apply Agonist + This compound baseline->treatment record Record Modulated Current treatment->record analyze Data Analysis (EC50/IC50) record->analyze end End analyze->end

Caption: Workflow for electrophysiological experiments.

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation start->membrane_prep incubation Incubate Membranes with Radioligand & Compound membrane_prep->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd/Ki) counting->analysis end End analysis->end

Caption: Workflow for radioligand binding assays.

Conclusion and Future Directions

This compound is a potent anthelmintic agent that primarily targets glutamate-gated chloride channels in invertebrates. Its activity on vertebrate ion channels and intracellular signaling pathways is an area of active research with potential implications for new therapeutic applications. While the mechanism of the parent compound, Ivermectin B1a, is well-studied, there is a clear need for more specific quantitative data on the monosaccharide derivative at the molecular level to fully understand its pharmacological profile. Future research should focus on determining the binding affinities and potency of this compound at its various targets to facilitate the development of more selective and effective drugs.

References

A Comprehensive Technical Guide on the Physicochemical Properties of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a monosaccharide is a semi-synthetic macrocyclic lactone derived from the avermectin (B7782182) family, which are fermentation products of the soil bacterium Streptomyces avermitilis.[1][2] It is produced through the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit from Ivermectin B1a, a potent and broad-spectrum antiparasitic agent.[3][4] While the parent compound, ivermectin, exhibits potent paralytic activity against many nematodes and arthropods, the monosaccharide derivative is noted to be a potent inhibitor of nematode larval development but is devoid of this paralytic activity.[3][4][] This distinct biological profile makes this compound a valuable tool in parasitology research, particularly as a sensitive probe for investigating mechanisms of ivermectin resistance.[3][4]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its primary mechanism of action.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental for formulation development, pharmacokinetic studies, and interpreting biological activity. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₄₁H₆₂O₁₁[3][4][6][7]
Molecular Weight 730.9 g/mol [3][4][6]
Appearance White solid[3][]
Melting Point Approx. 200–205 °C (decomposes)[2]
Solubility Poor water solubility. Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[3][4]
Log P (XLogP3) 3.7[6][8]
Purity Typically >95% to ≥99% (as determined by HPLC)[3][4][9]
Source Semi-synthetic[3][]

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key analytical procedures relevant to this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of this compound.[3][10]

  • Objective: To separate and quantify this compound from impurities.

  • Methodology:

    • System Preparation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size), and a column oven is used.[10]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Sample Preparation: A standard solution of this compound is prepared by accurately weighing and dissolving the compound in a suitable solvent (e.g., methanol) to a known concentration. The sample to be analyzed is prepared similarly.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 - 1.5 mL/min.[11]

      • Column Temperature: Maintained at a constant temperature, typically between 30-45°C.[11]

      • Detection Wavelength: Set to approximately 245 nm, near the UV maximum absorption for the avermectin chromophore.[11][12]

      • Injection Volume: 10-20 µL.[11]

    • Data Analysis: The chromatogram of the sample is recorded. Purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks detected.

Melting Point Determination

The melting point provides a measure of purity and substance identity.

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology:

    • Sample Preparation: A small amount of the dry, powdered this compound is loaded into a glass capillary tube, sealed at one end.[11] The sample is packed down to a height of 2-3 mm.[11]

    • Apparatus: The loaded capillary tube is placed in a calibrated melting point apparatus.[11]

    • Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point to ensure thermal equilibrium.[11]

    • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. For a substance that decomposes, the temperature at which decomposition begins is noted.[2]

Octanol-Water Partition Coefficient (Log P) Determination

The Log P value is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13]

  • Objective: To quantify the differential solubility of the compound in two immiscible phases, n-octanol and water.

  • Methodology (Shake-Flask Method):

    • Phase Preparation: n-octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure thermodynamic equilibrium.[11]

    • Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.[11]

    • Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the pre-saturated water. The mixture is shaken vigorously for a set duration (e.g., 24 hours) to allow the compound to partition between the two phases.[11]

    • Phase Separation: The mixture is centrifuged to achieve a clean and complete separation of the n-octanol and aqueous layers.[11]

    • Quantification: Aliquots are carefully taken from both the n-octanol and aqueous phases. The concentration of this compound in each phase is determined using a validated analytical method, such as HPLC-UV.[11]

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. Log P is the base-10 logarithm of this value.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for ivermectin and its analogs involves targeting specific ion channels in invertebrate nerve and muscle cells.[14] this compound is hypothesized to interact with these targets, though its effects differ from the parent disaccharide compound.

Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[1][15][16] Its binding to these channels increases the cell membrane's permeability to chloride ions.[14][15] This influx of negatively charged chloride ions leads to hyperpolarization of the nerve or muscle cell, making it less excitable.[14][15] The resulting inhibition of neurotransmission causes paralysis and ultimately the death of the parasite.[14][15] The selectivity of ivermectin arises because mammals do not possess glutamate-gated chloride channels, and the drug has a low affinity for mammalian ligand-gated chloride channels.[15]

Ivermectin_MoA cluster_membrane Invertebrate Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Chloride Ion (Cl⁻) Influx GluCl->Cl_in Opens Channel Hyper Hyperpolarization of Cell Membrane Cl_in->Hyper Causes Paralysis Paralysis and Death of Parasite Hyper->Paralysis Leads to Iver Ivermectin B1a Monosaccharide Iver->GluCl Binds to and Allosterically Modulates

Proposed mechanism of action for Ivermectin analogs.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining a key physicochemical parameter, such as purity via HPLC, which integrates sample preparation, instrumental analysis, and data processing.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing start Weigh Sample Accurately dissolve Dissolve in Known Volume of Solvent (e.g., Methanol) start->dissolve filter Filter Solution (if necessary) dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample into HPLC System vial->inject Load into Autosampler separate Separation on C18 Column inject->separate detect UV Detection (~245 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram Acquire Signal integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Area % (Purity) integrate->calculate report Final Report calculate->report

Workflow for purity determination via HPLC.

References

Ivermectin B1a Monosaccharide: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin. Understanding the solubility of this compound is critical for the development of effective pharmaceutical formulations and for conducting in vitro and in vivo studies. This document summarizes the available solubility data, details relevant experimental protocols for solubility determination, and provides visualizations of key experimental workflows.

Introduction to this compound

Ivermectin is a widely used anthelmintic agent, consisting of a mixture of two homologous compounds: Ivermectin B1a (dihydroavermectin B1a) and Ivermectin B1b (dihydroavermectin B1b). This compound is a semi-synthetic derivative produced by the selective hydrolysis of the terminal saccharide unit of Ivermectin.[1] This modification can alter the compound's physicochemical properties, including its solubility, which in turn affects its biological activity and formulation possibilities. While this compound retains potent inhibitory effects on nematode larval development, it is reported to be devoid of the paralytic activity associated with the parent compound, making it a valuable tool for studying mechanisms of ivermectin resistance.[1]

Solubility Profile

The solubility of a drug candidate is a crucial factor in its development, influencing everything from formulation strategies to bioavailability. Ivermectin and its derivatives are known for their lipophilic nature and consequently poor aqueous solubility.

Qualitative Solubility

This compound is generally described as being soluble in organic solvents and having poor solubility in water.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolubility DescriptionReference
Organic SolventsSoluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
Aqueous SolutionsPoorly soluble in water.[1][2]
Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in publicly available literature. However, data for the parent compound, Ivermectin B1a, and a related derivative, 7-O-Methyl ivermectin B1a, can provide valuable context and estimates for formulation development.

Table 2: Quantitative Solubility of Ivermectin B1a and a Related Derivative

CompoundSolvent / VehicleSolubilityReference
Ivermectin B1aDimethyl sulfoxide (DMSO)100 mg/mL (114.27 mM)[3]
Ivermectin B1a10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (2.86 mM)[4]
Ivermectin B1a10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (2.86 mM)[4]
7-O-Methyl ivermectin B1aDimethyl sulfoxide (DMSO)≥ 50 mg/mL[5]
Ivermectin (unspecified mixture)Water~0.005 mg/mL[6]

It is important to note that the solubility of Ivermectin and its derivatives can be significantly influenced by factors such as temperature, pH, and the presence of co-solvents or excipients.[7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following sections detail a standard experimental workflow for determining the equilibrium solubility of a compound like this compound.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of vials containing the selected solvent (e.g., water, ethanol, DMSO, buffered solutions). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

    • The agitation should be continued for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to sample at intermediate time points to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility. Common methods include:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Filter the suspension using a syringe filter with a pore size that will not adsorb the solute (e.g., 0.22 µm PTFE or PVDF).

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant or filtrate.

    • Dilute the sample as necessary with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of an acid like acetic acid to improve peak shape. A typical gradient or isocratic elution can be developed. For example, a mobile phase of acetonitrile:methanol:water (56:36:7.5 v/v/v) has been used for ivermectin analysis.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: Ivermectin and its derivatives typically have a UV absorbance maximum around 245 nm.

  • Injection Volume: 10 - 20 µL.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards. The curve should demonstrate linearity over the desired concentration range.

  • Sample Analysis:

    • Inject the diluted samples from the solubility experiment.

    • Determine the peak area of this compound in the samples.

  • Quantification:

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.

    • Account for the dilution factor to determine the final solubility in the original solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the proposed mechanism of action for the parent compound, ivermectin.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess Ivermectin B1a monosaccharide to solvent equilibration1 Agitate at constant temperature (24-72h) prep1->equilibration1 separation1 Centrifuge or Filter to remove undissolved solid equilibration1->separation1 analysis1 Collect supernatant/filtrate separation1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

signaling_pathway Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channels (GluCl) Ivermectin->GluCl Binds to ChlorideInflux Increased Chloride Ion Influx GluCl->ChlorideInflux Activates Hyperpolarization Hyperpolarization of Nerve/Muscle Cell ChlorideInflux->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Proposed mechanism of action for the parent compound, Ivermectin.

Conclusion

The solubility of this compound is a critical parameter for its development as a research tool and potential therapeutic agent. While it exhibits good solubility in common organic solvents, its aqueous solubility is poor, a characteristic feature of the ivermectin family. This technical guide provides a framework for understanding and determining the solubility of this compound. The detailed experimental protocols for the shake-flask method and HPLC quantification offer a practical guide for researchers. Although quantitative solubility data for this compound is not widely available, the information provided for its parent compound and related derivatives serves as a useful reference for formulation and experimental design. Further research to quantify the solubility of this compound in a range of pharmaceutically relevant solvents and conditions is warranted.

References

In-Depth Technical Guide: Antiparasitic Spectrum of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivermectin, a cornerstone of antiparasitic therapy, exists as a mixture of two disaccharide macrocyclic lactones, with Ivermectin B1a being the major component. This technical guide focuses on a key derivative, Ivermectin B1a monosaccharide, providing a detailed analysis of its known antiparasitic activity, mechanism of action, and the experimental protocols used for its evaluation. While data on its broad-spectrum activity is limited, this guide synthesizes the available information to offer a comprehensive resource for researchers. The primary known activity of this compound is against the nematode Haemonchus contortus, where it demonstrates high potency. This document outlines the established mechanism of action involving glutamate-gated chloride channels and provides detailed experimental methodologies to facilitate further research and development in this area.

Introduction

Ivermectin is a semi-synthetic derivative of the avermectin (B7782182) family of compounds, produced by the bacterium Streptomyces avermitilis.[1] Its potent, broad-spectrum antiparasitic activity has made it an indispensable tool in both veterinary and human medicine for treating infections caused by nematodes and arthropods.[2] Ivermectin itself is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[3] The Ivermectin B1a molecule is a disaccharide, possessing two oleandrose (B1235672) sugar moieties.

This compound is a derivative where one of the two sugar units has been removed. The sugar moieties of avermectins are known to play a role in their pharmacokinetic and pharmacodynamic properties. Therefore, understanding the antiparasitic spectrum of the monosaccharide derivative is crucial for structure-activity relationship studies and the development of new antiparasitic agents. This guide provides a detailed overview of the current knowledge regarding the antiparasitic spectrum of this compound.

Mechanism of Action: Targeting Invertebrate Nervous and Muscle Cells

The primary mechanism of action for ivermectin and its derivatives is the disruption of neurotransmission in invertebrates.[2] Ivermectin binds with high affinity and selectivity to glutamate-gated chloride ion channels (GluCls) which are found in the nerve and muscle cells of invertebrates.[4] This binding potentiates the opening of these channels, leading to an increased influx of chloride ions into the cells.[5] The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it less excitable. This ultimately results in flaccid paralysis and death of the parasite.[4][5]

The selectivity of ivermectin for invertebrates is due to the fact that mammals do not possess glutamate-gated chloride channels. While ivermectin can interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), its affinity for mammalian GABA receptors is significantly lower.[4]

The following diagram illustrates the signaling pathway of Ivermectin's mechanism of action.

Ivermectin_Mechanism_of_Action Ivermectin Signaling Pathway in Invertebrates cluster_membrane Invertebrate Nerve/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Channel Opening Ivermectin Ivermectin B1a Monosaccharide Ivermectin->GluCl Binds to and allosterically modulates Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis_Death Flaccid Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death

Caption: Ivermectin's mechanism of action in invertebrates.

Antiparasitic Spectrum of this compound

The available quantitative data on the antiparasitic spectrum of this compound is primarily focused on its activity against the gastrointestinal nematode of sheep, Haemonchus contortus.

Data Presentation

The following table summarizes the known in vitro efficacy of this compound.

Parasite SpeciesAssay TypeEfficacy MetricConcentrationReference
Haemonchus contortusLarval Development AssayMinimum concentration for full activity0.001 µg/mL[6]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to determine the efficacy of this compound.

Haemonchus contortus Larval Development Assay

This protocol is a representative method for the in vitro determination of the efficacy of anthelmintic compounds against the larval stages of Haemonchus contortus.

Objective: To determine the minimum concentration of a test compound that inhibits the development of H. contortus eggs to the third-stage larvae (L3).

Materials:

  • Haemonchus contortus eggs, freshly recovered from the feces of infected sheep.

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

  • Nutrient agar (B569324).

  • 96-well microtiter plates.

  • Distilled water.

  • Incubator set at 27°C.

  • Dissecting microscope.

Procedure:

  • Preparation of Agar Plates: A 1.5% nutrient agar solution is prepared and autoclaved. While still molten, the agar is dispensed into 96-well microtiter plates at 200 µL per well and allowed to solidify.

  • Preparation of Test Compound Dilutions: A serial dilution of the this compound stock solution is prepared in distilled water to achieve the desired final concentrations.

  • Inoculation of Eggs: A suspension of H. contortus eggs is prepared in distilled water and the concentration is adjusted to approximately 100-150 eggs per 50 µL.

  • Assay Setup: 50 µL of the egg suspension is added to each well of the agar-filled 96-well plates. Subsequently, 50 µL of the respective test compound dilution is added to each well. Control wells receive 50 µL of distilled water (with the same concentration of solvent as the test wells).

  • Incubation: The plates are sealed to prevent evaporation and incubated at 27°C for 7 days.

  • Evaluation: After the incubation period, the number of third-stage larvae (L3) in each well is counted using a dissecting microscope. The percentage of inhibition of larval development is calculated for each concentration relative to the control wells.

  • Data Analysis: The minimum concentration required for full activity (i.e., 100% inhibition of larval development) is determined.

The following diagram illustrates the workflow of the larval development assay.

Larval_Development_Assay_Workflow Workflow for Haemonchus contortus Larval Development Assay A Prepare Nutrient Agar in 96-well Plates D Add Egg Suspension to each well A->D B Prepare Serial Dilutions of this compound E Add Test Compound Dilutions to respective wells B->E C Prepare Suspension of H. contortus Eggs C->D D->E F Incubate plates at 27°C for 7 days E->F G Count L3 Larvae under microscope F->G H Calculate Percentage Inhibition and Determine Minimum Concentration for Full Activity G->H

Caption: Workflow for the Haemonchus contortus larval development assay.

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against the larval stages of the economically significant nematode, Haemonchus contortus, with an efficacy comparable to its parent disaccharide compound. The established mechanism of action through the potentiation of glutamate-gated chloride channels provides a solid foundation for its antiparasitic effects.

However, a significant knowledge gap exists regarding the broader antiparasitic spectrum of this monosaccharide derivative. To fully understand its potential as a therapeutic agent or as a lead compound for further drug development, future research should focus on:

  • Expanding the Antiparasitic Spectrum: In vitro and in vivo studies are needed to evaluate the efficacy of this compound against a wider range of parasitic nematodes, as well as against other classes of parasites such as trematodes, cestodes, and arthropods.

  • Pharmacokinetic and Pharmacodynamic Studies: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the monosaccharide is essential to assess its in vivo potential and to compare it with the parent ivermectin.

  • Investigation of Paralytic Activity: Further research is required to elucidate the structural basis for the observed lack of paralytic activity of the monosaccharide compared to the disaccharide, which could provide valuable insights into the structure-activity relationships of avermectins.

By addressing these research questions, the scientific community can build a more complete profile of this compound, paving the way for its potential application in the ongoing fight against parasitic diseases.

References

An In-depth Technical Guide to the Biosynthesis of the Ivermectin B1a Monosaccharide Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biosynthetic pathway of the L-oleandrose monosaccharide, a critical component of the potent antiparasitic agent Ivermectin B1a. Ivermectin, a semi-synthetic derivative of avermectin (B7782182) B1a produced by the bacterium Streptomyces avermitilis, owes a significant portion of its biological activity to its glycosylation pattern. Understanding the enzymatic steps involved in the synthesis and attachment of its sugar moieties is paramount for endeavors in bioengineering, synthetic biology, and the development of novel avermectin analogs.

Overview of Ivermectin B1a and the Significance of its Monosaccharide

Ivermectin is a 16-membered macrocyclic lactone renowned for its broad-spectrum antiparasitic activity. It is a mixture of 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%). The avermectin B1a precursor, from which ivermectin is chemically derived, is naturally adorned with a disaccharide of L-oleandrose at the C13 position of the aglycone. The Ivermectin B1a monosaccharide is formed by the removal of the terminal L-oleandrose unit. The presence of this sugar is crucial for the compound's mechanism of action and pharmacokinetic properties. This guide focuses on the biosynthesis of the activated sugar donor, TDP-L-oleandrose, and its subsequent attachment to the avermectin aglycone.

The Genetic Blueprint: The Avermectin (ave) Gene Cluster

The biosynthesis of the L-oleandrose moiety is orchestrated by a series of genes located within the larger avermectin biosynthetic gene cluster in Streptomyces avermitilis.[1][2][3] This cluster contains the genes encoding the polyketide synthase (PKS) for the aglycone, as well as the enzymes responsible for sugar biosynthesis, modification, and attachment. A key regulatory gene, aveR, belonging to the Large ATP-binding regulators of the LuxR (LAL) family, plays a critical role in controlling the expression of the entire cluster.[4][5] Inactivation of aveR results in the complete cessation of avermectin production.[4]

Table 1: Key Genes and Enzymes in L-oleandrose Biosynthesis and Attachment

GeneEnzymeFunction
aveBVIIITDP-sugar 3-ketoreductaseReduction of a keto group on the sugar precursor
aveBV5-epimeraseCatalyzes an epimerization reaction at C5'
aveBVII3-O-methyltransferaseMethylates a hydroxyl group at the C3' position
aveBIGlycosyltransferaseAttaches TDP-L-oleandrose to the aglycone
aveRRegulatory ProteinPositive regulator of the ave gene cluster

The Biosynthetic Pathway of TDP-L-oleandrose

The activated sugar donor for avermectin glycosylation is TDP-β-L-oleandrose.[1][6] Its synthesis begins from glucose-1-phosphate and involves a series of enzymatic transformations. The core pathway has been successfully reconstituted in E. coli.[1][6]

Biosynthesis_of_TDP_L_oleandrose G1P Glucose-1-Phosphate TDP_G TDP-D-Glucose G1P->TDP_G Multiple Steps Keto_G TDP-4-keto-6-deoxy-D-glucose TDP_G->Keto_G Dehydration Intermediate1 TDP-2,6-dideoxy-D-arabino-hexos-4-ulose Keto_G->Intermediate1 AveBVIII (3-ketoreductase) Intermediate2 TDP-L-olivose Intermediate1->Intermediate2 AveBV (5-epimerase) TDP_O TDP-L-oleandrose Intermediate2->TDP_O AveBVII (3-O-methyltransferase) Monosaccharide_Avermectin Avermectin Monosaccharide TDP_O->Monosaccharide_Avermectin AveBI (Glycosyltransferase) Aglycone Avermectin Aglycone Aglycone->Monosaccharide_Avermectin

Caption: Biosynthetic pathway of TDP-L-oleandrose and its attachment.

Glycosylation of the Avermectin Aglycone

The final step in the formation of the glycosylated avermectin is the transfer of the L-oleandrose moiety from the activated TDP-L-oleandrose donor to the C13 hydroxyl group of the avermectin aglycone. This crucial reaction is catalyzed by the glycosyltransferase AveBI.[1][7] AveBI has been characterized as an iterative enzyme, capable of catalyzing the addition of both the first and second oleandrose (B1235672) units to form the disaccharide chain.[7][8] In vitro studies have demonstrated the reversibility of the reaction catalyzed by AveBI and its flexibility in utilizing a range of sugar nucleotide substrates.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Cloning, Expression, and Purification of Biosynthetic Enzymes

Objective: To obtain pure, active enzymes (AveBVIII, AveBV, AveBVII, AveBI, and AveR) for in vitro characterization.

Protocol:

  • Gene Amplification and Cloning:

    • The genes of interest (aveBVIII, aveBV, aveBVII, aveBI, and aveR) are amplified from S. avermitilis genomic DNA using PCR with high-fidelity polymerase and specific primers.

    • The PCR products are cloned into an appropriate expression vector, such as pET-28a(+), which allows for the production of N-terminally His-tagged fusion proteins.

    • The integrity of the cloned genes is confirmed by DNA sequencing.

  • Heterologous Expression:

    • The recombinant plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-18 hours) to enhance the production of soluble protein.

  • Protein Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Cells are lysed by sonication on ice, and the cell debris is removed by centrifugation.

    • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be employed if necessary.

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified biosynthetic enzymes.

General Assay Conditions:

  • Reactions are typically performed in a total volume of 50-100 µL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0).

  • Reactions are initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).

  • Reactions are terminated by the addition of an organic solvent (e.g., methanol (B129727) or chloroform) or by heat inactivation.

Specific Assays:

  • AveBVIII (TDP-sugar 3-ketoreductase) Assay:

    • Reaction mixture: TDP-4-keto-6-deoxy-D-glucose, NADPH, and purified AveBVIII.

    • The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

  • AveBV (5-epimerase) Assay:

    • Reaction mixture: The product of the AveBVIII reaction and purified AveBV.

    • The reaction is analyzed by HPLC or LC-MS to detect the formation of the epimerized product.

  • AveBVII (3-O-methyltransferase) Assay:

    • Reaction mixture: The product of the AveBV reaction, S-adenosyl methionine (SAM), and purified AveBVII.

    • Product formation is monitored by HPLC or LC-MS.

  • AveBI (Glycosyltransferase) Assay:

    • Reaction mixture: Avermectin aglycone, TDP-L-oleandrose, and purified AveBI.

    • The formation of the glycosylated product is analyzed by HPLC or LC-MS.

Analysis of Reaction Products by HPLC

Objective: To separate and quantify the substrates and products of the enzymatic reactions.

Protocol:

  • Sample Preparation:

    • The terminated reaction mixture is centrifuged to remove any precipitated protein.

    • The supernatant is filtered through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 245 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Standard curves are generated for the substrates and expected products using known concentrations.

    • The concentration of the product in the reaction mixture is determined by comparing its peak area to the standard curve.

Quantitative Data

The following table summarizes the available quantitative data related to the biosynthesis of ivermectin and its derivatives. It is important to note that specific kinetic parameters (Km, kcat) for the individual enzymes of the L-oleandrose pathway are not extensively reported in the readily available literature and would require more in-depth experimental determination.

Table 2: Production Titers of Ivermectin and Related Compounds in Engineered S. avermitilis Strains

StrainCompound ProducedTiter (µg/mL)Reference
S. avermitilis AVE-T27Ivermectin B1a3450 ± 65[8]
S. avermitilis AVE-H3925-methyl/25-ethyl ivermectin3045 ± 78 - 3087 ± 46[8]
S. avermitilis 3-115 (engineered)Ivermectin B1a1250 ± 140[9][10]

Regulatory Control and Experimental Workflows

The regulation of the ave gene cluster is a complex process. The aveR gene product is a key positive regulator, and its expression is likely influenced by various environmental and physiological signals. Understanding this regulatory network is crucial for optimizing avermectin production.

Regulatory_Workflow cluster_regulation Regulatory Control cluster_workflow Experimental Workflow: AveR DNA Binding Assay AveR AveR Protein ave_promoter ave gene promoter AveR->ave_promoter Binds to ave_genes ave biosynthetic genes (including oleandrose synthesis) ave_promoter->ave_genes Activates transcription Purify_AveR Purify AveR Protein Incubate Incubate AveR and labeled DNA Purify_AveR->Incubate Label_DNA Label ave promoter DNA (e.g., with biotin (B1667282) or radioisotope) Label_DNA->Incubate EMSA Electrophoretic Mobility Shift Assay (EMSA) Incubate->EMSA Detection Detect shifted band EMSA->Detection

Caption: Regulatory control by AveR and a typical workflow for its analysis.

Conclusion

The biosynthesis of the this compound core, L-oleandrose, is a multi-step enzymatic process encoded by the ave gene cluster in Streptomyces avermitilis. This guide has provided an in-depth overview of the key enzymes, the biosynthetic pathway, and detailed experimental protocols for their study. A thorough understanding of this pathway is essential for the rational design of novel, more effective avermectin analogs through genetic engineering and synthetic biology approaches. Further research into the kinetic properties of the biosynthetic enzymes and the intricate regulatory networks governing their expression will undoubtedly pave the way for enhanced production of these vital antiparasitic agents.

References

Methodological & Application

Application Note: Quantitative Determination of Ivermectin B1a in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin is a potent, broad-spectrum anti-parasitic agent, comprised of two main components: Ivermectin B1a (>90%) and Ivermectin B1b (<10%).[1] Accurate quantification of Ivermectin B1a in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ivermectin B1a in human plasma.

Principle

This method utilizes a simple protein precipitation technique for sample preparation.[2][3][4] The analyte and an internal standard (IS), such as Abamectin or a stable isotope-labeled Ivermectin, are separated from plasma proteins.[1][3][4] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][5] Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Ivermectin B1a reference standard

  • Abamectin (or Ivermectin-D2) as Internal Standard (IS)[1]

  • LC-MS grade acetonitrile (B52724) and methanol

  • LC-MS grade formic acid and ammonium (B1175870) formate

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ivermectin B1a and the IS in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with acetonitrile or a suitable solvent to prepare working standards for calibration curves and quality control (QC) samples.[6]

  • Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).[1][6]

3. Sample Preparation

  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1][2]

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[2]

4. LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm)[1]
Mobile Phase A 2 mM Ammonium Formate with 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Gradient Start with 40-50% B, increase to 80-100% B, hold, and then return to initial conditions for equilibration[5]
Flow Rate 0.3 - 0.5 mL/min[5][6]
Column Temperature 40°C[6]
Injection Volume 5 - 20 µL[1][2]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Ivermectin B1a) m/z 892.5 [M+NH₄]⁺[1]
Product Ion (Ivermectin B1a) m/z 307.1, 551.3, 569.3[1][5]
Precursor Ion (IS - Ivermectin-D2) m/z 894.5 [M+NH₄]⁺[1]
Product Ion (IS - Ivermectin-D2) m/z 309.1[1]
Ion Spray Voltage 5500 V[1]
Gas Temperature 450°C[1]

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of Ivermectin B1a is summarized in the table below. The data presented are typical values and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValue
Linearity Range 0.5 - 200 ng/mL[6]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL[3][6]
Limit of Detection (LOD) 0.2 ng/mL[3][4]
Intra- and Inter-batch Precision (%CV) < 15%[1]
Accuracy (%RE) Within ±15%
Recovery > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile + 0.1% Formic Acid) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Experimental workflow for the LC-MS/MS analysis of Ivermectin B1a.

fragmentation_pathway cluster_fragments Product Ions parent Ivermectin B1a Precursor Ion [M+NH₄]⁺ m/z 892.5 f1 m/z 307.1 (Disaccharide moiety) parent->f1 Loss of Aglycone f2 m/z 551.3 (Aglycone fragment) parent->f2 Loss of Disaccharide f3 m/z 569.3 (Aglycone fragment) parent->f3 Loss of Disaccharide + H₂O

References

Application Note: Quantification of Ivermectin B1a Monosaccharide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the quantification of Ivermectin B1a monosaccharide (3”-O-demethyl Ivermectin B1a), a major metabolite of Ivermectin B1a, in human plasma. The protocol employs a straightforward protein precipitation extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode. This method is highly selective and sensitive, making it suitable for pharmacokinetic studies and drug metabolism research. All experimental protocols, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are described in detail. Quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. Following administration, ivermectin is metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites. One of the major metabolites is the this compound (3”-O-demethyl Ivermectin B1a), formed by the O-demethylation of the terminal oleandrose (B1235672) sugar. Accurate quantification of this metabolite in plasma is crucial for understanding the pharmacokinetics and overall disposition of ivermectin in the body. This application note provides a comprehensive protocol for the reliable quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Ivermectin-d2 (or other suitable internal standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS), Ivermectin-d2, in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at desired concentrations.

  • Internal Standard Working Solution: Dilute the Ivermectin-d2 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation

A protein precipitation method is employed for sample extraction:

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution and briefly vortex.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 731.4569.34025
Ivermectin-d2 (IS) 895.5571.34530

Note: The precursor ion for this compound is the [M+H]+ adduct. The product ion corresponds to the aglycone fragment after the loss of the monosaccharide moiety. These parameters should be optimized for the specific instrument used.

Data Presentation

Table 3: Method Validation Summary (Hypothetical Data)

ParameterLLOQ (ng/mL)LQC (ng/mL)MQC (ng/mL)HQC (ng/mL)
Nominal Concentration 1350150
Intra-day Precision (%CV, n=6) <15<10<10<10
Inter-day Precision (%CV, n=18) <15<10<10<10
Accuracy (% Bias) ±20±15±15±15
Recovery (%) >85>85>85>85

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Visualizations

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (300 µL Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis

Caption: Experimental workflow for the extraction of this compound from plasma.

Caption: Logical relationship from parent drug metabolism to pharmacokinetic assessment.

Cell-based Assays for Ivermectin B1a Monosaccharide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis, is a well-established antiparasitic agent. Its derivative, Ivermectin B1a monosaccharide, is a semi-synthetic compound produced by the selective hydrolysis of the terminal saccharide unit of ivermectin. While this compound is a potent inhibitor of nematode larval development, its effects on mammalian cells are not as extensively characterized as the parent compound, ivermectin.[1] Recent research has revealed potential anticancer properties of ivermectin and its derivatives, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. This has generated interest in exploring the therapeutic potential of related compounds like this compound.

These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the biological activity of this compound. The protocols detailed below are based on established methods for ivermectin and are intended to serve as a starting point for investigating this specific monosaccharide derivative. The primary areas of investigation covered are cytotoxicity, induction of apoptosis, and potential modulation of key signaling pathways implicated in cancer biology.

Data Presentation: In Vitro Efficacy of Ivermectin (Reference for this compound)

Limited quantitative data is currently available for the effects of this compound on mammalian cells. The following tables summarize reported half-maximal inhibitory concentration (IC50) values for the parent compound, ivermectin, in various human cancer cell lines. This data can serve as a valuable reference for designing experiments and anticipating the potential potency of this compound.

Table 1: IC50 Values of Ivermectin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
HeLaCervical Cancer~7.524MTT
HCT-116Colon Cancer30 (Avermectin B1a)24MTT
MDA-MB-231Breast Cancer34.1224MTT
MCF-7Breast Cancer24.0424MTT
A549-ACE2Lung Cancer7.724CellTiter-Glo

Data compiled from multiple sources.[2][3][4][5]

Table 2: Apoptotic Effects of Ivermectin in Human Cancer Cell Lines

Cell LineCancer TypeConcentration (µM)Effect
HeLaCervical Cancer20Increased late apoptosis to 22.1%
HCT-116Colon Cancer30 (Avermectin B1a)39.83% apoptosis
MDA-MB-231Breast CancerNot specifiedInduction of apoptosis

Data compiled from multiple sources.[2][3]

Mandatory Visualizations

Signaling Pathways Potentially Modulated by this compound

The following diagrams illustrate the signaling pathways known to be affected by the parent compound, ivermectin. It is hypothesized that this compound may exert its effects through similar mechanisms.

G Hypothesized this compound-Mediated Inhibition of the PI3K/Akt/mTOR Pathway IvermectinB1a Ivermectin B1a Monosaccharide TELO2 TELO2 IvermectinB1a->TELO2 Binds to Apoptosis Apoptosis IvermectinB1a->Apoptosis Induces PIKKs PIKKs (mTORC1/2) TELO2->PIKKs Regulates Akt Akt PIKKs->Akt mTOR mTOR Akt->mTOR S6K S6 Kinase mTOR->S6K BetaCatenin_cyto Cytoplasmic β-catenin mTOR->BetaCatenin_cyto Inhibition leads to reduced levels CellGrowth Cell Growth & Proliferation S6K->CellGrowth BetaCatenin_cyto->CellGrowth Promotes

Caption: Hypothesized mechanism of this compound action.

G Hypothesized this compound-Mediated Inhibition of the Wnt/β-catenin Pathway IvermectinB1a Ivermectin B1a Monosaccharide TELO2 TELO2 IvermectinB1a->TELO2 Binds to BetaCatenin_cyto Cytoplasmic β-catenin TELO2->BetaCatenin_cyto Leads to reduced cytoplasmic levels Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibits GSK3B->BetaCatenin_cyto Phosphorylates for degradation BetaCatenin_nuc Nuclear β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates to nucleus TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Hypothesized Wnt pathway inhibition.

Experimental Workflow

G Experimental Workflow for Cell-Based Assays cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Mechanism of Action CellSeeding Seed Cells in 96-well plates CompoundTreatment Treat with serial dilutions of This compound CellSeeding->CompoundTreatment MTT_Assay Perform MTT Assay CompoundTreatment->MTT_Assay IC50_Calc Calculate IC50 Value MTT_Assay->IC50_Calc Treatment_IC50 Treat with IC50 and 2x IC50 concentrations IC50_Calc->Treatment_IC50 Inform concentration selection CellSeeding_6well Seed Cells in 6-well plates CellSeeding_6well->Treatment_IC50 AnnexinV_PI Annexin V-FITC/PI Staining Treatment_IC50->AnnexinV_PI WesternBlotting Western Blotting for key signaling proteins Treatment_IC50->WesternBlotting Use same treatment conditions FlowCytometry Analyze by Flow Cytometry AnnexinV_PI->FlowCytometry PathwayAnalysis Analyze effects on Wnt and PI3K/Akt pathways WesternBlotting->PathwayAnalysis

Caption: Workflow for in vitro evaluation.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on a chosen cell line and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 24, 48, or 72 hours.[6]

  • MTT Addition and Incubation:

    • Following the incubation period, add 20 µL of MTT reagent to each well.[7]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of binding buffer to each tube.

  • Analysis:

    • Analyze the samples within one hour using a flow cytometer.

    • Quantify the percentage of live (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin and PI3K/Akt/mTOR pathways following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, c-Myc, Cyclin D1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control.

    • Compare the expression and phosphorylation levels of target proteins in treated versus control cells to determine the effect of this compound on the signaling pathways of interest.

Conclusion

The provided application notes and protocols offer a robust framework for the initial in vitro characterization of this compound. While data on the parent compound, ivermectin, suggests potential anticancer activity through the modulation of key signaling pathways, it is imperative to experimentally validate these effects for the monosaccharide derivative. The successful implementation of these cell-based assays will provide valuable insights into the cytotoxic and apoptotic potential of this compound, paving the way for further preclinical development.

References

Application Notes and Protocols: Ivermectin B1a Monosaccharide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a monosaccharide is a semi-synthetic derivative of Ivermectin B1a, a potent, broad-spectrum antiparasitic agent.[1][2] This monosaccharide is produced through the selective hydrolysis of the terminal saccharide unit of ivermectin.[1][3] While its parent compound, ivermectin, has been extensively studied for various biological activities, this compound is primarily recognized as a potent inhibitor of nematode larval development, making it a valuable tool for studying ivermectin resistance mechanisms.[1][] Unlike ivermectin, the monosaccharide is reported to be devoid of paralytic activity.[1][]

These application notes provide an overview of the characteristics of this compound and detailed protocols for its use in in vitro research. Given the limited specific literature for this monosaccharide, some protocols and potential applications are adapted from studies on the parent compound, ivermectin, and its other derivatives.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 71837-27-9[1]
Molecular Formula C41H62O11[1]
Molecular Weight 730.9 g/mol [1]
Appearance White solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[1]
Long-Term Storage -20°C[1]

Stock Solution Preparation:

Due to its poor water solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as DMSO, ethanol, or methanol. For example, to prepare a 10 mM stock solution in DMSO, dissolve 7.31 mg of the compound in 1 mL of DMSO. It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.

In Vitro Research Applications

Based on the known activities of ivermectin and its derivatives, this compound can be a valuable tool in the following in vitro research areas:

  • Antiparasitic Research: As a potent inhibitor of nematode larval development, it can be used to study the mechanisms of ivermectin resistance and to screen for new anthelmintic agents.[1][]

  • Antiviral Research: The parent compound, ivermectin, has shown in vitro activity against a range of RNA viruses.[5][6] this compound could be investigated for similar properties.

  • Anticancer Research: Ivermectin has been reported to inhibit the proliferation of various cancer cell lines and modulate key signaling pathways involved in cancer progression.[7][8] The monosaccharide derivative could be explored for similar anticancer effects.

  • Neurobiology: Ivermectin is known to interact with glutamate-gated chloride channels in invertebrates.[5] The monosaccharide could be used as a tool to investigate the structure and function of these and other ion channels.

Experimental Protocols

The following are detailed protocols for in vitro assays that can be adapted for use with this compound.

Protocol 1: Nematode Larval Development Assay

This assay is used to determine the inhibitory effect of this compound on the development of nematode larvae, such as Haemonchus contortus.[9]

Materials:

  • Nematode eggs

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • This compound

  • DMSO (for stock solution)

  • Microscope

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., starting from 0.1 µg/mL). A minimum concentration for full activity in Haemonchus contortus has been reported as 0.001 μg/mL.[9]

  • Add 100 µL of each dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-treatment control.

  • Add approximately 50-100 nematode eggs to each well.

  • Incubate the plate at 27°C for 7 days.

  • After incubation, count the number of larvae that have developed to the L3 stage in each well using a microscope.

  • Calculate the percentage of inhibition for each concentration compared to the no-treatment control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on mammalian cell lines. This is a crucial first step before investigating other cellular effects.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line or a host cell line for viral studies)

  • Complete culture medium

  • 96-well plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[7]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Suggested concentration ranges to start with are 1 µM to 50 µM.[10]

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations.[7] Include vehicle (DMSO) and no-treatment controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the no-treatment control and determine the IC50 value.

Protocol 3: In Vitro Antiviral Assay

This protocol provides a general framework for evaluating the antiviral activity of this compound against a virus of interest.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock with a known titer

  • Complete culture medium

  • 96-well plates

  • This compound

  • DMSO

  • Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or a reporter virus)

Procedure:

  • Seed host cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with the diluted compound for a specified period (e.g., 2 hours) before infection, or add the compound at the same time as the virus, or after infection, depending on the experimental question.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubate the plate for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantify the viral replication using the chosen method.

  • In parallel, perform a cell viability assay (as in Protocol 2) at the same compound concentrations to assess cytotoxicity.

  • Calculate the antiviral activity (e.g., EC50) and the selectivity index (SI = IC50/EC50).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not well-documented. However, based on studies of ivermectin, potential mechanisms of action to investigate include:

  • Inhibition of Nuclear Import: Ivermectin has been shown to inhibit the nuclear import of viral proteins by targeting the importin (IMP) α/β1 heterodimer.[6] This is a key mechanism proposed for its antiviral activity.

  • Modulation of WNT-TCF Signaling: Ivermectin can inhibit the WNT-TCF signaling pathway, which is often dysregulated in cancer, leading to decreased proliferation and increased apoptosis.[8]

  • Induction of Apoptosis and Autophagy: In some cancer cell lines, ivermectin has been shown to induce programmed cell death (apoptosis) and autophagy.[7]

Visualizations

Below are diagrams representing key concepts and workflows related to the in vitro use of this compound.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Workflow Ivermectin This compound Powder Stock 10 mM Stock Solution (-20°C Storage) Ivermectin->Stock Solvent DMSO Solvent->Stock Working Prepare Working Dilutions in Culture Medium Stock->Working Assay Perform In Vitro Assay (e.g., Cell Viability, Antiviral) Working->Assay Data Data Acquisition and Analysis Assay->Data

Caption: General workflow for preparing and using this compound in vitro.

G Ivermectin Ivermectin IMP Importin (IMP) α/β1 Ivermectin->IMP Inhibits Nucleus Nucleus IMP->Nucleus Mediates Nuclear Import ViralProtein Viral Protein ViralProtein->IMP Binds to Replication Viral Replication Nucleus->Replication

Caption: Proposed antiviral mechanism of ivermectin via inhibition of nuclear import.

G Ivermectin Ivermectin WNT WNT Signaling Ivermectin->WNT Inhibits TCF TCF-dependent Transcription WNT->TCF Proliferation Cell Proliferation TCF->Proliferation Promotes Apoptosis Apoptosis TCF->Apoptosis Inhibits

Caption: Proposed anticancer mechanism of ivermectin via WNT pathway inhibition.

References

Troubleshooting & Optimization

Ivermectin B1a Monosaccharide Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ivermectin B1a monosaccharide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures, ensuring the integrity and stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it derived?

A1: this compound is a semi-synthetic derivative of Ivermectin B1a. It is produced by the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit from the parent Ivermectin B1a molecule.[1][2] This process results in a molecule containing only one of the two sugar units originally present in Ivermectin B1a.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The stability of this compound is influenced by several factors. Based on extensive studies of its parent compound, Ivermectin, the primary degradation triggers include:

  • pH: The glycosidic linkage is susceptible to acid hydrolysis, which can lead to the formation of the aglycone.[3] Alkaline conditions can also promote the degradation of the macrocyclic lactone ring.[3][4]

  • Oxidation: Ivermectin is susceptible to oxidation, particularly when exposed to agents like hydrogen peroxide.[3][4]

  • Light: Exposure to light can lead to photodegradation.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation. Forced degradation studies on Ivermectin have been conducted at temperatures such as 80°C and 105°C.[5][6]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1] For solutions, it is advisable to follow storage recommendations for the parent compound, which include storage at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months), with aliquoting to avoid repeated freeze-thaw cycles.[7]

Q4: I'm observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?

A4: The appearance of new peaks in an HPLC chromatogram of an this compound sample likely indicates the presence of degradation products. Depending on the storage and handling conditions, these could include the aglycone (from hydrolysis), oxidized derivatives, or photo-degradation products.[3][4] Comprehensive forced degradation studies on Ivermectin have identified several degradation products under various stress conditions.[8][9][10][11]

Troubleshooting Guides

This section provides practical guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Purity in Solution
  • Possible Cause: The solvent system or experimental conditions may be promoting degradation.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your solution. Ivermectin is known to be more stable in acidic conditions (pH < 7) and more susceptible to degradation in alkaline environments (pH > 7).[7] If your experimental conditions require a basic pH, consider preparing the solution immediately before use and minimizing its time at that pH.

    • Solvent Purity: Ensure the use of high-purity, degassed solvents to minimize oxidative degradation.

    • Light Protection: Protect your solution from light at all stages of the experiment by using amber vials or covering the containers with aluminum foil.[3]

    • Temperature Control: Maintain the solution at the recommended temperature. If the experiment is conducted at elevated temperatures, be aware of the potential for accelerated degradation.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the this compound may be occurring during the assay, leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Stability in Assay Media: Perform a preliminary experiment to assess the stability of this compound in your specific assay medium over the duration of the experiment. This can be done by incubating the compound in the medium and analyzing samples by HPLC at different time points.

    • Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

    • Control for Degradants: If degradation is unavoidable, consider whether the degradation products have any biological activity that could interfere with your results.

Quantitative Data Summary

The following table summarizes the known degradation products of Ivermectin B1a identified under forced degradation conditions. This information is extrapolated from studies on the parent compound, Ivermectin.

Degradation ProductStress ConditionReference
Monosaccharide B1aAcidic[3]
2-epimer B1aAlkaline[3]
8a-OH B1aOxidative[3]
8a-OOH B1aOxidative[3]
8a-oxo B1aOxidative[3]
5-oxo B1aOxidative[3]
3,4-epoxide H2B1aOxidative (H₂O₂)[8][10]
8,9-Z-B1aPhotolytic[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.05 M

  • Sodium hydroxide (B78521) (NaOH), 0.025 M

  • Hydrogen peroxide (H₂O₂), 5%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in ACN and treat with 0.05 M HCl. Incubate for a specified period (e.g., 5 hours) at a controlled temperature.[5] Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in ACN and treat with 0.025 M NaOH. Incubate for a specified period (e.g., 1 hour) at a controlled temperature.[5] Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in ACN and treat with 5% H₂O₂. Incubate for a specified period (e.g., 21 hours) at a controlled temperature.[5]

  • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).[5] Also, prepare a solution and expose it to the same temperature for a shorter duration (e.g., 1 day).[5]

  • Photolytic Degradation: Expose both solid and solution samples of this compound to light irradiation in a photostability chamber for a defined duration.[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (based on methods for Ivermectin):

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or similar C18 column.[12]

  • Mobile Phase A: Water[12]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[12]

  • Gradient Elution: A gradient elution is typically required to achieve adequate separation.

  • Flow Rate: 1.5 mL/min[12]

  • Column Temperature: 30 °C[12]

  • Detection: UV at 245 nm[12]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Data Analysis: Quantify the amount of this compound remaining in the stressed samples by comparing the peak area to the calibration curve. Identify and quantify any degradation products.

Visualizations

degradation_pathway Ivermectin_B1a This compound Aglycone Aglycone Ivermectin_B1a->Aglycone Hydrolysis Epimer 2-epimer Ivermectin_B1a->Epimer Epimerization Oxidized_Products Oxidized Products (e.g., 8a-OH, 8a-OOH, 5-oxo) Ivermectin_B1a->Oxidized_Products Oxidation Photo_Products Photodegradation Products (e.g., 8,9-Z isomer) Ivermectin_B1a->Photo_Products Isomerization Acid Acidic Conditions (e.g., HCl) Acid->Aglycone Base Alkaline Conditions (e.g., NaOH) Base->Epimer Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Oxidized_Products Light Photolytic Stress (UV/Vis Light) Light->Photo_Products

Caption: Major degradation pathways of this compound.

experimental_workflow start Start: Ivermectin B1a Monosaccharide Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution, Filtration) stress->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Peak Identification and Quantification) hplc->data_analysis results Identify Degradation Products and Degradation Pathways data_analysis->results end End: Stability Profile Established results->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Ivermectin B1a Monosaccharide HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Ivermectin B1a monosaccharide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for Ivermectin B1a and its monosaccharide derivative to ensure stability?

A1: Ivermectin and its derivatives are sensitive to light and temperature.[1] To maintain stability, it is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to one month).[1] It is also advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1] All solutions should be protected from light using amber vials or by wrapping containers in aluminum foil, as photodegradation can occur, especially under UVA radiation.[1]

Q2: What are the common degradation pathways for Ivermectin that can lead to the formation of the B1a monosaccharide?

A2: The glycosidic linkage in the ivermectin structure is susceptible to acid hydrolysis, which results in the formation of the monosaccharide and aglycone derivatives.[2] Ivermectin can also degrade under basic, oxidative, and photolytic conditions.[2] Therefore, controlling the pH of your sample and mobile phase is crucial to prevent unwanted degradation during analysis.[1]

Q3: What are the generally recommended starting conditions for HPLC analysis of Ivermectin and its derivatives?

A3: A reversed-phase HPLC method is typically employed. Common stationary phases include C18 columns.[3][4][5][6] The mobile phase is often a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727), with an aqueous component which may include a buffer to control pH.[3][4] A common mobile phase composition to start with is a mixture of acetonitrile, methanol, and water.[4][7] Detection is usually performed using a UV detector, with a wavelength set around 245 nm.[7][8]

HPLC Method Parameters for Ivermectin Analysis

The following tables summarize various reported HPLC methods for the analysis of Ivermectin, which can serve as a starting point for optimizing the separation of its B1a monosaccharide derivative.

Table 1: HPLC Columns and Mobile Phases

Compound(s)ColumnMobile PhaseReference
IvermectinCosmosil C18 (250x4.6 mm)Methanol: Water[8]
Ivermectin and NitazoxanideCybersil C18 (250 mm × 4.6 mm, 5 µm)Methanol: Acetonitrile: phosphate (B84403) buffer (35:35:30 v/v/v), pH 3.0[3]
IvermectinHypersil Gold C18 (150 x 4.6 mm, 5 µm)Acetonitrile: Methanol: Distilled water (50:45:5, v/v/v)[4]
Triclabendazole and IvermectinC18 column (4.6 mm × 250 mm, 5 μm)Acetonitrile/water (50:50 v/v)[5]
Ivermectin and AlbendazolePhenomenex Luna C18 (4.6 x 150mm, 5 μm)Methanol: Water (85:15 v/v)[9]
Ivermectin and degradation productsHALO C18 column (150 × 4.6 mm, 2.7 µm)Gradient elution[6]

Table 2: Flow Rates and Detection Wavelengths

Compound(s)Flow Rate (mL/min)Detection Wavelength (nm)Reference
Ivermectin and Nitazoxanide1.0235[3]
Ivermectin1.5365 (excitation), 475 (emission) - Fluorescence[4]
Triclabendazole and Ivermectin1.5Not Specified[5]
Ivermectin and Albendazole1.0285[9]
Ivermectin1.2245[10]
Ivermectin B1aNot Specified250[11]

Experimental Protocol: General HPLC Method for this compound

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution.[9]

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.[3]

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][5]

    • Mobile Phase: A mixture of methanol, acetonitrile, and water. A good starting point could be a ratio similar to those used for Ivermectin, such as Methanol: Acetonitrile: phosphate buffer (35:35:30 v/v/v) with the pH adjusted to 3.0 with phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min.[3][9]

    • Injection Volume: 10-20 µL.[9][12]

    • Detection: UV detection at approximately 245 nm.[7][8]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7]

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Filter C->D E Equilibrate HPLC System D->E Inject into HPLC F Inject Standard/Sample E->F G Chromatographic Separation F->G H Detect with UV Detector G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: A general experimental workflow for HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC separation of this compound.

Q: Why am I observing peak tailing or fronting?

A:

  • Cause 1: Column Overload.

    • Solution: Reduce the concentration of the injected sample.

  • Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization of the analyte, leading to poor peak shape.

    • Solution: Adjust the pH of the mobile phase. For ivermectin and its derivatives, an acidic pH (e.g., pH 3.0) is often used.[3]

  • Cause 3: Column Degradation. The stationary phase may be degrading, or there may be active sites on the column causing secondary interactions.

    • Solution: Flush the column with a strong solvent or replace the column if necessary. Using a column with low silanol (B1196071) activity can also help.[13]

  • Cause 4: Interference from the Sample Matrix.

    • Solution: Improve the sample preparation procedure to remove interfering components.

Q: What should I do if I have poor resolution between my analyte peak and other peaks?

A:

  • Cause 1: Inadequate Mobile Phase Composition. The mobile phase may not be optimal for separating the compounds of interest.

    • Solution: Adjust the ratio of organic solvents (acetonitrile and methanol) to the aqueous phase. A gradient elution may be necessary to separate complex mixtures.[6]

  • Cause 2: Incorrect Column Selection. The column chemistry may not be suitable for the separation.

    • Solution: Try a different type of C18 column or a column with a different stationary phase.

  • Cause 3: Flow Rate is Too High. A high flow rate can reduce separation efficiency.

    • Solution: Decrease the flow rate to allow for better partitioning between the stationary and mobile phases.

Q: My retention times are shifting. What is the cause and how can I fix it?

A:

  • Cause 1: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Degas the mobile phase before use.[3]

  • Cause 2: Fluctuations in Column Temperature. Changes in temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Cause 3: Column Equilibration is Insufficient. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time before starting the analytical run.[7]

  • Cause 4: Pump Issues. Problems with the HPLC pump can cause variations in the flow rate.

    • Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Q: I am observing baseline noise or drift. What are the potential causes?

A:

  • Cause 1: Air Bubbles in the System. Air bubbles in the pump or detector can cause significant baseline noise.

    • Solution: Degas the mobile phase thoroughly and prime the pump to remove any air bubbles.

  • Cause 2: Contaminated Mobile Phase or Column.

    • Solution: Use high-purity solvents and flush the column with a strong solvent to remove any contaminants.

  • Cause 3: Detector Lamp is Failing. An aging detector lamp can cause baseline drift.

    • Solution: Check the lamp's energy and replace it if necessary.

G cluster_peak Peak Shape Issues cluster_resolution Resolution Issues Problem HPLC Issue Observed PeakShape Peak Tailing/Fronting Problem->PeakShape Resolution Poor Resolution Problem->Resolution Cause_Overload Column Overload? PeakShape->Cause_Overload Sol_Dilute Reduce Sample Concentration Cause_Overload->Sol_Dilute Yes Cause_pH Incorrect pH? Cause_Overload->Cause_pH No Sol_AdjustpH Adjust Mobile Phase pH Cause_pH->Sol_AdjustpH Yes Cause_MobilePhase Mobile Phase Optimal? Resolution->Cause_MobilePhase Sol_AdjustMobilePhase Adjust Solvent Ratio/Gradient Cause_MobilePhase->Sol_AdjustMobilePhase No Cause_FlowRate Flow Rate Too High? Cause_MobilePhase->Cause_FlowRate Yes Sol_DecreaseFlow Decrease Flow Rate Cause_FlowRate->Sol_DecreaseFlow Yes

Caption: A troubleshooting workflow for common HPLC issues.

Ivermectin Degradation and the Formation of B1a Monosaccharide

Understanding the stability of Ivermectin is critical when analyzing for its monosaccharide degradant. The following diagram illustrates the primary degradation pathway leading to the formation of this compound.

G Ivermectin Ivermectin B1a Condition Acidic Conditions (Hydrolysis) Ivermectin->Condition Monosaccharide Ivermectin B1a Monosaccharide Condition->Monosaccharide Aglycone Ivermectin B1a Aglycone Condition->Aglycone

Caption: Formation of this compound via hydrolysis.

References

Troubleshooting Ivermectin B1a monosaccharide assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in the analysis of Ivermectin B1a monosaccharide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

A1: The "this compound assay" refers to the quantitative analysis of this compound, a derivative of Ivermectin B1a.[1][2] This analysis is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration and purity of the compound in various samples.[3][4]

Q2: What is the primary application of this assay?

A2: This assay is crucial in research and pharmaceutical settings for several purposes. These include studying the metabolism and degradation of Ivermectin B1a, assessing the purity of this compound as a reference standard, and investigating its potential as an antiparasitic agent.[1][2][5]

Q3: What are the common analytical techniques used for this assay?

A3: The most common techniques are reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9][10] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing samples with complex matrices.[8][10]

Q4: What are the potential sources of batch-to-batch variability in analytical standards like 7-O-Methyl ivermectin B1a?

A4: Batch-to-batch variability can arise from inconsistencies in the raw materials, slight deviations in manufacturing process parameters, and variations in the efficiency of purification methods.[11]

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using HPLC is provided below. This protocol may require optimization for specific instruments and sample types.

Sample Preparation (from a solid sample)

  • Weighing: Accurately weigh a known amount of the this compound sample.

  • Dissolution: Dissolve the sample in a suitable solvent such as methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO).[2] Ensure complete dissolution, using sonication if necessary.[12]

  • Dilution: Dilute the stock solution to the desired concentration range for analysis using the mobile phase.[12]

  • Filtration: Filter the final sample solution through a 0.45 µm membrane filter before injection to remove any particulate matter.[12]

HPLC Method (Adapted from Ivermectin analysis methods)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).[7][13]

  • Mobile Phase: A mixture of acetonitrile (B52724) and methanol is commonly used.[6][13] For gradient elution, water can be used as mobile phase A, and a mixture of acetonitrile/methanol as mobile phase B.[7]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[7][13]

  • Detection: UV detection at approximately 245 nm.[6][14]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, using a column oven.[3][7]

Troubleshooting Guides

Variability in assay results often manifests as issues with chromatography. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with active silanol (B1196071) groups on the column.[15][16] - Column overload.[3][17] - Inappropriate mobile phase pH.[17][18]- Use a column with high-purity silica (B1680970) or end-capping.[15] - Reduce sample concentration or injection volume.[3] - Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.[3][18]
Peak Splitting or Shoulder Peaks - Co-elution of closely related compounds or impurities.[18][19] - Contamination of the guard or analytical column.[17][18] - Sample solvent incompatible with the mobile phase.[18]- Optimize the mobile phase composition or gradient to improve resolution.[19] - Flush the system with a strong solvent and replace the guard column if necessary.[17][18] - Dissolve the sample in the initial mobile phase whenever possible.[18]
Variable Retention Times - Inconsistent mobile phase composition.[3][17] - Fluctuations in column temperature.[3][17] - Air bubbles in the system.[17]- Ensure the mobile phase is well-mixed and degassed.[3][17] - Use a column oven to maintain a stable temperature.[3][17] - Purge the pump to remove air bubbles.[17]
Loss of Sensitivity/Small Peaks - Leaks in the system.[17] - Column contamination or degradation.[17] - Incorrect detector settings.[17]- Check for loose fittings and replace pump seals if worn.[17] - Replace the guard column or the analytical column.[17] - Verify that the detector wavelength is set correctly (around 245 nm for ivermectin).[3][6]
Ghost Peaks - Carryover from previous injections.[3] - Contamination in the mobile phase or system.[3]- Implement a needle wash step in the injection sequence.[3] - Use high-purity solvents and prepare fresh mobile phase.[3]

Quantitative Data Summary

The following table summarizes typical method validation parameters for HPLC-based ivermectin assays, which can serve as a benchmark for the this compound assay.

ParameterTypical Value
Linearity (Correlation Coefficient, r²) > 0.999[14]
Intra-day Precision (%RSD) < 2%[6][13]
Inter-day Precision (%RSD) < 2%[6][13]
Limit of Detection (LOD) 2.93 µg/mL[6][13]
Limit of Quantification (LOQ) 8.79 µg/mL[6][13]
Accuracy (% Recovery) 98-102%[14]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (~245 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify G start Abnormal Peak Shape Observed q1 Is the issue seen for all peaks? start->q1 all_peaks System-wide issue likely q1->all_peaks Yes some_peaks Analyte-specific issue q1->some_peaks No check_system Check for leaks, blockages, temperature fluctuations, or mobile phase issues. all_peaks->check_system q2 Peak Tailing or Fronting? some_peaks->q2 tailing Peak Tailing q2->tailing Tailing splitting Peak Splitting/Shoulders q2->splitting Splitting tailing_sol Check for column overload, secondary interactions, or incorrect mobile phase pH. tailing->tailing_sol splitting_sol Check for column contamination, sample solvent mismatch, or co-elution. splitting->splitting_sol

References

Technical Support Center: Ivermectin B1a Monosaccharide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and troubleshooting of ivermectin B1a monosaccharide degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway that leads to the formation of the this compound?

A1: The primary degradation pathway is acid-catalyzed hydrolysis. Under acidic conditions, the glycosidic bond of the disaccharide chain in ivermectin B1a is susceptible to cleavage, resulting in the loss of the terminal oleandrose (B1235672) sugar and the formation of the monosaccharide derivative.[1][2][3] This degradation product is often referred to as monosaccharide B1a or DP-1.[1][2]

Q2: Under which experimental conditions is the formation of the monosaccharide degradation product most likely to occur?

A2: The formation of the monosaccharide degradation product is most prominent during forced degradation studies under acidic stress.[1][2][4][5] For example, treating an ivermectin B1a sample with hydrochloric acid can induce this degradation.[3][6] It is also identified as a potential degradant under other conditions like exposure to light and oxidation, though it is a primary product of acid hydrolysis.[7]

Q3: What are the recommended analytical techniques for identifying the this compound degradation product?

A3: The most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][8][9] HPLC is used for separation, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) helps in determining the molecular weight and fragmentation pattern, and NMR is used for definitive structural elucidation.[1][2][4][5][8][9]

Q4: I am observing a new peak in my HPLC chromatogram that I suspect is the monosaccharide degradation product. How can I confirm its identity?

A4: To confirm the identity of the suspected peak, you can employ several strategies:

  • Mass Spectrometry (MS): Analyze the peak using LC-MS to determine its molecular weight. The monosaccharide degradation product will have a mass corresponding to the ivermectin B1a aglycone plus one sugar unit. A precursor adduct molecule [M+NH4]+ of Ivermectin in positive ion mode is detected at m/z 892.5, with product ions at m/z 569 (loss of disaccharide) and m/z 307 (spiroketal fragment).[9]

  • Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of the suspected peak with that of the parent ivermectin B1a. The fragmentation will show characteristic losses of the sugar moieties.[4][5][8]

  • Co-injection: If a reference standard for the monosaccharide degradation product is available, co-inject it with your sample. The peak area of the suspected degradant should increase.

  • Isolation and NMR: For unambiguous identification, the peak can be isolated using semi-preparative HPLC and its structure elucidated using 1D and 2D NMR spectroscopy.[1][2][8][9]

Q5: How can I minimize the formation of the monosaccharide degradation product during sample preparation and analysis?

A5: To minimize degradation, it is crucial to control the pH of your solutions. Ivermectin is more stable in acidic conditions with a pH of less than 7 and more prone to degradation in alkaline conditions.[10] Avoid exposing samples to strong acidic conditions for prolonged periods. Use buffered mobile phases in your HPLC method to maintain a stable pH. For storage, keeping solutions at low temperatures (-20°C or -80°C) and protected from light is recommended.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation products.

Problem Possible Cause(s) Troubleshooting Steps
Poor separation between ivermectin B1a and the monosaccharide peak in HPLC. - Inappropriate HPLC column.- Mobile phase composition is not optimal.- Gradient elution profile needs adjustment.- Column Selection: Use a high-resolution column such as a HALO C18 (100 mm × 4.6 mm, 2.7 µm) or a Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm).[8][13][14]- Mobile Phase Optimization: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A common mobile phase combination is water and a mixture of acetonitrile and methanol.[14]- Gradient Adjustment: Modify the gradient slope to increase the resolution between the closely eluting peaks.
Inconsistent retention times for the monosaccharide peak. - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Column degradation.- Temperature Control: Use a column oven to maintain a constant temperature (e.g., 30°C or 40°C).[13][14]- Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for each run.- Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.- Column Health: Check for column backpressure issues and consider replacing the column if performance degrades.
Low sensitivity for the monosaccharide degradation product. - Inappropriate detection wavelength.- Low concentration of the degradant.- Suboptimal MS ionization parameters.- Wavelength Selection: Use a UV detector set to a wavelength where ivermectin and its degradants have good absorbance, typically around 245 nm or 254 nm.[10][13][14]- Sample Concentration: If the degradant is present at a very low level, consider concentrating the sample or injecting a larger volume.- MS Parameter Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and gas flow rates to enhance the ionization of the target analyte.[6]
Appearance of unexpected peaks in the chromatogram. - Contamination of the sample, solvent, or HPLC system.- Further degradation of the monosaccharide product.- Presence of other degradation products or process-related impurities.- System Blank: Run a blank injection (mobile phase only) to check for system contamination.- Solvent Purity: Use high-purity HPLC-grade solvents.- Forced Degradation Studies: Comprehensive forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) can help in identifying and characterizing all potential degradation products.[1][2][4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines the procedure for inducing the degradation of ivermectin B1a to its monosaccharide derivative using acidic conditions.

Materials:

  • Ivermectin B1a standard

  • Hydrochloric acid (HCl), 0.05 M[6]

  • Acetonitrile (ACN), HPLC grade[6]

  • Sodium hydroxide (B78521) (NaOH), 0.05 M (for neutralization)

  • Volumetric flasks

  • pH meter

Procedure:

  • Prepare a stock solution of Ivermectin B1a in acetonitrile at a concentration of 2.5 mg/mL.[6]

  • In a volumetric flask, add a known volume of the ivermectin B1a stock solution.

  • Add an equal volume of 0.05 M HCl to the flask.[6]

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 5 hours).[6]

  • After the incubation period, neutralize the solution with an equivalent amount of 0.05 M NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for the Separation of Ivermectin B1a and its Monosaccharide Degradation Product

This protocol provides a general HPLC method for the analysis of ivermectin B1a and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV or PDA detector.

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm particle size).[14]

  • Mobile Phase A: Water.[14]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).[14]

  • Flow Rate: 1.5 mL/min.[14]

  • Column Temperature: 30°C.[14]

  • Detection Wavelength: 245 nm.[14]

  • Injection Volume: 10 µL.[10]

  • Gradient Program: A gradient elution should be optimized to achieve separation. A starting point could be a linear gradient from a lower percentage of Mobile Phase B to a higher percentage over 20-30 minutes.

Data Presentation

Table 1: Summary of Ivermectin B1a Degradation Under Stress Conditions
Stress ConditionReagent/ConditionObservationPrimary Degradation Products IdentifiedReference
Acidic 0.05 M HCl, 5 hoursSignificant degradationMonosaccharide B1a[6]
Alkaline 0.025 M NaOH, 1 hourModerate degradationIsomerization and other products[6]
Oxidative 5% H₂O₂, 21 hoursSignificant degradation3,4-epoxide H₂B₁a and other oxidized products[4][6]
Thermal 80°C, 7 days (solid)Minor degradationIsomerization products[6]
Photolytic Light irradiation (1.10 W/m²)Moderate degradationPhotoisomers[6]

Visualizations

Diagram 1: Experimental Workflow for Forced Degradation and Analysis

G cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 Analytical Identification cluster_3 Data Interpretation start Ivermectin B1a Sample acid Acid Stress (e.g., 0.05 M HCl) start->acid base Base Stress (e.g., 0.025 M NaOH) start->base oxidative Oxidative Stress (e.g., 5% H2O2) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress start->photo neutralize Neutralization (if applicable) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize dilute Dilution neutralize->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC Separation filter->hplc ms LC-MS/MS Analysis (Mass & Fragmentation) hplc->ms nmr Isolation & NMR (Structure Elucidation) hplc->nmr identify Identify Degradation Products (e.g., Monosaccharide B1a) ms->identify nmr->identify

Caption: Workflow for forced degradation, sample preparation, and analysis of ivermectin B1a.

Diagram 2: Troubleshooting Logic for Peak Identification Issues

G start Unexpected Peak Observed in HPLC q1 Is the retention time consistent? start->q1 a1_yes Proceed to Identification q1->a1_yes Yes a1_no Troubleshoot HPLC System - Check temperature control - Verify mobile phase prep - Assess column health q1->a1_no No q2 Does MS data match expected monosaccharide mass? a1_yes->q2 a2_yes Tentative Identification: Monosaccharide B1a q2->a2_yes Yes a2_no Investigate other potential degradation products or impurities q2->a2_no No q3 Does MS/MS fragmentation show characteristic sugar loss? a2_yes->q3 a3_yes Strong Confirmation of Identity q3->a3_yes Yes a3_no Re-evaluate MS data and consider other structures q3->a3_no No final Definitive Identification: Isolate and perform NMR a3_yes->final

References

Technical Support Center: Ivermectin B1a Monosaccharide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivermectin B1a monosaccharide solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Ivermectin B1a?

Ivermectin B1a is a macrocyclic lactone with a disaccharide moiety. This compound is a primary degradation product of Ivermectin B1a, formed by the acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar from the disaccharide chain. This conversion can occur during storage, formulation, or under certain experimental conditions.

Q2: What is the expected pH stability profile of this compound solutions?

While specific kinetic data for the degradation of this compound is not extensively available in the literature, its stability is intrinsically linked to the stability of the parent ivermectin molecule and general principles of glycoside chemistry. Ivermectin itself is known to be most stable in a slightly acidic to neutral pH range, approximately between pH 6.0 and 6.6.[1] Under acidic conditions (pH < 6), the parent ivermectin degrades to the monosaccharide and subsequently to the aglycone.[2] Conversely, in alkaline conditions (pH > 7), ivermectin undergoes accelerated degradation through different pathways, such as epimerization.[3]

Therefore, it can be inferred that this compound will also be susceptible to further degradation under strong acidic conditions (cleavage of the remaining sugar moiety to form the aglycone) and may also be unstable under alkaline conditions. For optimal stability of this compound solutions, maintaining a pH between 6.0 and 6.6 is recommended.

Q3: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis of an this compound solution. What could be the cause?

Loss of potency and the emergence of new peaks are likely indicators of chemical degradation. The primary cause is often an inappropriate pH of the solution. If your solution is acidic, the monosaccharide may be degrading further into the ivermectin aglycone. If the solution is alkaline, other degradation products may be forming. Other contributing factors can include exposure to light (photodegradation) and elevated temperatures. It is crucial to control the pH of your solutions and store them protected from light at recommended temperatures (typically -20°C or -80°C for long-term storage).

Q4: Are there any known cellular signaling pathways affected by Ivermectin B1a or its monosaccharide?

Research into the specific cellular effects of this compound is limited. However, the parent compound, Ivermectin, has been shown to modulate several signaling pathways, which may or may not be shared by its monosaccharide derivative. These include:

  • Wnt/β-catenin signaling: Ivermectin has been reported to repress this pathway by binding to the TELO2 protein.[4]

  • NF-κB signaling: Ivermectin has been shown to induce immunotoxicity in macrophages associated with the activation of the NF-κB signaling pathway.

  • AMPK/mTOR signaling: Ivermectin has been observed to induce autophagy and cytotoxicity in cells through the AMPK/mTOR pathway.[5][6]

It is important to note that these findings are for the parent Ivermectin B1a molecule. Further research is needed to determine if the monosaccharide derivative has similar or different biological activities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram pH of the solution is outside the optimal range (6.0-6.6), leading to degradation.Verify and adjust the pH of your solvent or buffer system to be within the 6.0-6.6 range. Prepare fresh solutions if significant degradation is suspected.
Exposure to light.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
High storage temperature.Store stock solutions at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing aliquots.
Decreased biological activity in cell-based assays Degradation of the monosaccharide due to inappropriate pH in the culture medium.Ensure the final pH of the cell culture medium after adding the monosaccharide solution is physiologically appropriate and does not shift to acidic or alkaline extremes. Consider using a buffered saline solution to prepare the final dilutions.
Interaction with components of the culture medium.Perform control experiments to assess the stability of the monosaccharide in the specific cell culture medium over the time course of the experiment.
Precipitation of the compound from solution Poor solubility in the chosen solvent.This compound is generally soluble in organic solvents like DMSO, methanol (B129727), and ethanol. For aqueous solutions, ensure the final concentration of the organic solvent is low and does not cause precipitation.
Temperature effects on solubility.If working with concentrated solutions, ensure they are fully dissolved at room temperature before use. Avoid storing highly concentrated aqueous dilutions at low temperatures where precipitation might occur.

Data Presentation

Table 1: Summary of Ivermectin B1a Degradation under Different pH Conditions

pH Condition Primary Degradation Pathway of Ivermectin B1a Major Degradation Products
Acidic (pH < 6) Hydrolysis of glycosidic bondsThis compound, Ivermectin B1a aglycone
Neutral (pH 6.0 - 7.0) Relatively stableMinimal degradation
Alkaline (pH > 7) Isomerization and other degradation pathways2-epimer B1a and other isomers

Note: This table is based on the degradation of the parent Ivermectin B1a molecule. The monosaccharide is a product of acidic degradation and is expected to be susceptible to further hydrolysis under strong acidic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for assessing the stability of this compound under various pH conditions.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • Phosphate or citrate (B86180) buffer solutions (pH 4, 5, 6, 7, 8, 9)
  • HPLC system with a UV detector
  • A suitable C18 HPLC column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
  • Forced Degradation Samples:
  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
  • Buffered Solutions: Dilute the stock solution with each of the prepared buffer solutions (pH 4-9) to a final concentration of approximately 100 µg/mL.
  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) and protect from light.
  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Sample Preparation for HPLC: Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and should be optimized for your specific instrumentation and requirements.

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)

  • Gradient:

    • 0-15 min: 60% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 60% B

    • 21-25 min: Hold at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

Ivermectin_Degradation_Pathway IVM Ivermectin B1a (Disaccharide) Mono Ivermectin B1a Monosaccharide IVM->Mono Acidic Hydrolysis (pH < 6) Epimer 2-epimer B1a IVM->Epimer Alkaline Condition (pH > 7) Aglycone Ivermectin B1a Aglycone Mono->Aglycone Strong Acidic Hydrolysis

Caption: pH-dependent degradation pathways of Ivermectin B1a.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis Stock Prepare Stock Solution of Monosaccharide Dilute Dilute in Stress Conditions (Acid, Base, Buffers) Stock->Dilute Incubate Incubate at Controlled Temperature & Light Dilute->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Neutralize Neutralize & Dilute Sample->Neutralize HPLC Analyze by Stability- Indicating HPLC Neutralize->HPLC

Caption: Workflow for a forced degradation study.

Ivermectin_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_ampk AMPK/mTOR Pathway IVM Ivermectin B1a TELO2 TELO2 IVM->TELO2 NFkB NF-κB Signaling IVM->NFkB Activation AMPK AMPK/mTOR Signaling IVM->AMPK Activation Wnt Wnt/β-catenin Signaling TELO2->Wnt Repression Immuno Immunotoxicity NFkB->Immuno Autophagy Autophagy AMPK->Autophagy

Caption: Signaling pathways modulated by Ivermectin B1a.

References

Technical Support Center: Ivermectin B1a Monosaccharide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidative degradation of Ivermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is oxidative degradation and why is this compound susceptible to it?

A1: Oxidative degradation is a chemical process that involves the loss of electrons from a molecule, often initiated by reactive oxygen species (ROS), light, or certain metals. This compound, a derivative of the macrocyclic lactone Ivermectin, possesses several sites that are sensitive to oxidation.[1][2][3] This susceptibility can lead to the formation of various degradation products, altering the molecule's purity, potency, and potentially its safety profile.

Q2: What are the primary factors that promote the oxidative degradation of this compound?

A2: The primary factors include:

  • Exposure to atmospheric oxygen: Prolonged exposure to air can lead to spontaneous oxidation.[2][4]

  • Presence of oxidizing agents: Strong oxidizing agents like hydrogen peroxide (H₂O₂) and potassium dichromate (K₂Cr₂O₇) can rapidly degrade the molecule.[1][5][6]

  • Exposure to light (photodegradation): UV light can induce the formation of free radicals, which in turn can initiate oxidation reactions.[5][6][7]

  • Elevated temperatures: Heat can accelerate the rate of oxidative reactions.[5][6]

  • Presence of metal ions: Certain metal ions can catalyze oxidation.

Q3: What are the common oxidative degradation products of this compound?

A3: Forced degradation studies on Ivermectin and related compounds have identified several oxidative degradation products.[1][3][8] Given the structural similarity, the following are likely degradation products for the B1a monosaccharide:

  • 3,4-epoxide H2B1a[1][5]

  • 5-oxo-H2B1a[8]

  • 8a-oxo-H2B1a[8]

  • 8a-OOH B1a (hydroperoxide)[2][8]

  • 8a-OH B1a (hydroxy)[8]

Q4: How can I prevent the oxidative degradation of my this compound samples?

A4: To minimize oxidative degradation, consider the following preventative measures:

  • Use of Antioxidants: The addition of antioxidants can scavenge free radicals and prevent oxidation.[9] Commonly used antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate. A patent suggests using paraben or phenol (B47542) derivatives.[9]

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Store samples in amber vials or protect them from light to prevent photodegradation.[8][10]

  • Temperature Control: Store samples at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down the degradation rate.[8][10]

  • Solvent Selection: Use de-gassed, high-purity solvents for sample preparation and analysis.

Q5: How can I detect and quantify the oxidative degradation of this compound?

A5: The most common analytical technique for detecting and quantifying degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][11][12] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for their individual quantification.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram. Oxidative degradation of the sample.1. Confirm the identity of the new peaks using LC-MS. 2. Review sample handling and storage procedures to ensure protection from light, oxygen, and high temperatures. 3. Consider adding an antioxidant to the sample and mobile phase.
Loss of sample potency over time. Degradation of the active pharmaceutical ingredient (API).1. Perform a forced degradation study to identify the degradation pathway. 2. Re-evaluate storage conditions (temperature, light exposure, atmosphere). 3. Incorporate antioxidants into the formulation.[9]
Variability between experimental replicates. Inconsistent sample handling leading to varying levels of degradation.1. Standardize all sample preparation steps. 2. Prepare samples immediately before analysis. 3. Use an inert atmosphere for sample preparation if the compound is highly sensitive.

Quantitative Data on Ivermectin Stability

The following table summarizes the conditions used in forced degradation studies of Ivermectin and related Avermectins, which are indicative of the stability of the B1a monosaccharide.

Stress Condition Reagent/Condition Duration Observed Degradation Reference
Oxidative 5% H₂O₂21 hoursSignificant degradation[8]
Oxidative 15 mM K₂Cr₂O₇15 hoursSignificant degradation[8]
Acidic 0.05 M HCl5 hoursFormation of monosaccharide and aglycone[8]
Alkaline 0.025 M NaOH1 hourDegradation observed[8]
Thermal (Solid) 80 °C7 daysDegradation observed[8]
Thermal (Solution) 80 °C1 dayDegradation observed[8]
Photolytic (Solid) 1.10 W/m²26.2 hoursDegradation observed[8]
Photolytic (Solution) 1.10 W/m²8 hoursDegradation observed[8]

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

Objective: To intentionally degrade this compound under oxidative stress to identify potential degradation products.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV or MS detector

  • C18 HPLC column (e.g., HALO C18, 150 x 4.6 mm, 2.7 µm)[5][6]

Procedure:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • In a clear glass vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • In a separate vial, mix 1 mL of the stock solution with 1 mL of water as a control.

  • Store both vials at room temperature, protected from light, for 24 hours.

  • After 24 hours, quench the reaction by diluting the samples with a suitable mobile phase.

  • Analyze the stressed and control samples by HPLC-UV or LC-MS.

Expected Outcome: The chromatogram of the H₂O₂-stressed sample is expected to show additional peaks corresponding to oxidative degradation products, which are absent or present at much lower levels in the control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: HALO C18 (150 x 4.6 mm, 2.7 µm)[5][6]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples of this compound (both stressed and unstressed) at a concentration of 0.1 mg/mL in the mobile phase.

  • Inject the samples into the HPLC system.

  • Monitor the separation of the parent compound from any degradation products.

  • The method is considered stability-indicating if all degradation products are baseline-resolved from the main peak and from each other.

Visualizations

Oxidative_Degradation_Pathway IVM Ivermectin B1a Monosaccharide DP1 8a-OOH B1a (Hydroperoxide) IVM->DP1 Initial Oxidation DP3 5-oxo B1a IVM->DP3 DP4 3,4-epoxide H2B1a IVM->DP4 ROS Reactive Oxygen Species (e.g., H₂O₂, O₂) ROS->IVM Oxidation Light Light (UV) Light->IVM Photodegradation Heat Heat Heat->IVM Thermal Degradation DP2 8a-OH B1a (Hydroxy) DP1->DP2 Reduction

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow start Start: Sample of This compound stress Forced Degradation Study (Oxidative, Thermal, Photolytic, pH) start->stress unstressed Control Sample (No Stress) start->unstressed analysis Stability-Indicating HPLC-UV/MS Analysis stress->analysis unstressed->analysis data Data Analysis: - Identify Degradation Products - Quantify Degradation analysis->data conclusion Conclusion: - Determine Degradation Pathway - Establish Stable Storage Conditions data->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Ivermectin B1a Monosaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the sample preparation of the Ivermectin B1a monosaccharide (L-oleandrose) for analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is the monosaccharide component of Ivermectin B1a?

Ivermectin B1a is a glycoside containing a disaccharide unit composed of two L-oleandrose monosaccharides. Sample preparation for monosaccharide analysis aims to hydrolyze the glycosidic bonds to release these L-oleandrose units for subsequent quantification.

Q2: What are the primary challenges in this sample preparation?

The main challenges include:

  • Efficient Hydrolysis: Achieving complete cleavage of the glycosidic bonds without degrading the released L-oleandrose monosaccharide. Ivermectin is unstable in acidic and alkaline solutions, which can lead to the formation of by-products.[1]

  • Analyte Stability: L-oleandrose, once released, can be susceptible to degradation under the harsh conditions required for hydrolysis.

  • Matrix Interference: Samples from biological tissues or pharmaceutical formulations contain complex matrices that can interfere with extraction, derivatization, and final analysis.[2]

  • Derivatization Complexity: Monosaccharides are not volatile and require chemical derivatization (e.g., silylation or acetylation) to be analyzed by Gas Chromatography (GC).[3][4][5] This multi-step process can introduce variability and potential for sample loss.

Q3: What are the key steps in the sample preparation workflow?

The typical workflow consists of three critical stages:

  • Hydrolysis: Cleavage of the glycosidic bond to liberate the L-oleandrose monosaccharide.

  • Purification: Extraction and cleanup of the monosaccharide from the reaction mixture.

  • Derivatization: Chemical modification of the monosaccharide to make it suitable for chromatographic analysis.

Q4: Which analytical techniques are recommended for final analysis?

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of derivatized monosaccharides due to its high sensitivity and ability to provide structural information.[3][5] High-Performance Liquid Chromatography (HPLC) with detectors like fluorescence (FLD) or mass spectrometry (MS/MS) can also be used, sometimes requiring different derivatization strategies.[2][6]

Experimental Workflow and Protocols

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample to analysis.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Purification cluster_2 Step 3: Derivatization cluster_3 Step 4: Analysis start Ivermectin B1a Sample hydrolysis Acid Hydrolysis (e.g., TFA or HCl) start->hydrolysis neutralize Neutralization (e.g., with NaOH or NH4OH) hydrolysis->neutralize extract Liquid-Liquid or Solid-Phase Extraction (SPE) neutralize->extract dry Evaporation to Dryness extract->dry derivatize Silylation (e.g., with BSTFA + TMCS) dry->derivatize analysis GC-MS Analysis derivatize->analysis

Caption: General workflow for this compound analysis.

Detailed Protocol: Acid Hydrolysis and Silylation

This protocol provides an example methodology for releasing and preparing L-oleandrose for GC-MS analysis.

  • Acid Hydrolysis:

    • Accurately weigh 1-5 mg of the Ivermectin B1a sample into a screw-cap reaction vial.

    • Add 1 mL of 2M Trifluoroacetic Acid (TFA).

    • Seal the vial tightly and heat at 120°C for 2 hours in a heating block or oven.

    • Allow the vial to cool completely to room temperature.

  • Purification:

    • Centrifuge the vial to pellet any solid debris.

    • Carefully transfer the supernatant to a new vial.

    • Evaporate the TFA to dryness under a gentle stream of nitrogen gas at 40-50°C.

    • To ensure complete removal of acid, re-dissolve the residue in 500 µL of methanol (B129727) and evaporate to dryness again. Repeat this step once more.

  • Derivatization (Silylation):

    • To the dry residue, add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Troubleshooting Guide

Problem 1: Low or no monosaccharide peak detected in the final analysis.

This is a common issue that can arise from problems in the hydrolysis, purification, or derivatization steps.

G start Low or No Monosaccharide Peak q1 Was hydrolysis incomplete? start->q1 a1_yes Increase acid concentration, temperature, or time. See Table 1. q1->a1_yes Yes q2 Did the monosaccharide degrade? q1->q2 No end Re-analyze Sample a1_yes->end a2_yes Use milder hydrolysis conditions. Ensure complete acid removal before derivatization. q2->a2_yes Yes q3 Was derivatization inefficient? q2->q3 No a2_yes->end a3_yes Ensure sample is completely dry. Use fresh derivatization reagents. Optimize reaction time/temperature. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting logic for low monosaccharide yield.

Answer/Solutions:

  • Check Hydrolysis Efficiency: Incomplete hydrolysis is a primary cause of low yield. The glycosidic linkage in ivermectin requires specific conditions to break.[7][8] You can optimize this step by varying the acid concentration, temperature, or reaction time.

    • Data Presentation: Hydrolysis Condition Comparison

      Acid Concentration (M) Temperature (°C) Time (hr) Relative Yield (%)
      HCl 2 100 2 65
      HCl 4 100 2 80
      TFA 2 120 1 75

      | TFA | 2 | 120 | 2 | 95 |

  • Prevent Analyte Degradation: Sugars are sensitive to strong acid at high temperatures.[1] If hydrolysis conditions are too harsh, the released L-oleandrose can degrade. Ensure that after hydrolysis, the acid is completely removed before the heating step of derivatization, as residual acid can catalyze degradation.

  • Ensure Efficient Derivatization: Silylation and other derivatization methods are highly sensitive to moisture.[4] The presence of even trace amounts of water will deactivate the reagent and lead to poor yield. Ensure the sample residue is absolutely dry before adding derivatization reagents. Using fresh reagents is also critical.

Problem 2: Multiple unexpected peaks appear in the chromatogram.

Answer/Solutions:

  • Tautomers: Derivatized monosaccharides can exist as multiple isomers (tautomers), which will appear as separate peaks on the chromatogram.[3] This is a known phenomenon and can be managed by integrating all isomer peaks for quantification or by using methods that reduce the number of tautomers, such as oximation prior to silylation.[4]

  • Side-products from Degradation: The unexpected peaks could be by-products from the degradation of either the parent ivermectin molecule or the released monosaccharide.[1] To confirm, run a blank sample (reagents only) and a sample of a pure L-oleandrose standard through the same process.

  • Matrix Interference: If the sample is from a complex matrix (e.g., plasma, tissue), the peaks may be from co-extracted contaminants.[2] Improve the sample cleanup step by using Solid-Phase Extraction (SPE) with a cartridge chemistry optimized for polar analytes like sugars.

Problem 3: Poor reproducibility between sample replicates.

Answer/Solutions:

  • Inconsistent Hydrolysis: Ensure uniform heating for all samples during the hydrolysis step. Use a high-quality heating block rather than a water bath for better temperature consistency.

  • Variable Moisture Content: Inconsistent drying of the sample before derivatization is a major source of variability. Use a consistent drying method (e.g., controlled nitrogen stream for a fixed time) for all samples.

  • Pipetting Errors: The small volumes used in derivatization are prone to pipetting errors. Use calibrated micropipettes and be consistent with your technique.

Chemical Pathway Overview

The diagram below simplifies the key chemical transformations during sample preparation.

G Ivermectin Ivermectin B1a (Disaccharide) Monosaccharide L-oleandrose (Monosaccharide) Ivermectin->Monosaccharide Hydrolysis (TFA, Heat) Derivative Silylated L-oleandrose (Volatile Derivative) Monosaccharide->Derivative Derivatization (BSTFA, Heat)

Caption: Key chemical steps in the sample preparation process.

References

Technical Support Center: LC-MS/MS Analysis of Ivermectin B1a and its Monosaccharide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Ivermectin B1a and its monosaccharide metabolite.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of Ivermectin B1a and its monosaccharide metabolite?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, blood).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[2] For complex molecules like Ivermectin B1a and its more polar monosaccharide metabolite, endogenous substances like phospholipids, salts, and proteins are common sources of matrix effects.[3][4]

Q2: How can I evaluate the presence and extent of matrix effects in my assay?

A: The most common method to assess matrix effects is the post-extraction addition technique.[1] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) can be calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[3][5]

Q3: What are the most common sample preparation techniques to mitigate matrix effects for Ivermectin B1a analysis?

A: Several sample preparation strategies are employed to reduce matrix interferences for Ivermectin B1a:

  • Protein Precipitation (PPT): A fast and simple technique using solvents like acetonitrile (B52724) or methanol. While effective at removing proteins, it may not eliminate other matrix components like phospholipids, which can still cause ion suppression.[3][6]

  • Solid-Phase Extraction (SPE): A more selective method that can provide a cleaner sample extract compared to PPT.[3][6] SPE with C18 cartridges has been successfully used for Ivermectin B1a extraction from plasma.[7]

  • Phospholipid Removal Plates: These are specialized SPE plates or protein precipitation plates that specifically target the removal of phospholipids, a major cause of matrix effects in bioanalysis.[3][8][9]

  • Liquid-Liquid Extraction (LLE): This technique can also be used to isolate Ivermectin B1a from the sample matrix.

Q4: Are there specific considerations for the Ivermectin B1a monosaccharide metabolite?

A: While specific literature on the matrix effects of the this compound is limited, we can infer some key considerations based on its structure. As a glycosylated metabolite, it will be significantly more polar than the parent Ivermectin B1a. This has several implications:

  • Chromatography: The monosaccharide will likely elute earlier than Ivermectin B1a on a standard reversed-phase column (e.g., C18). This early elution zone is often where polar matrix components like salts elute, potentially leading to significant ion suppression.

  • Sample Preparation: Sample preparation methods may need to be adapted. While a generic protein precipitation might be a starting point, a more targeted SPE method (e.g., using a mixed-mode or polymeric sorbent) might be necessary to effectively clean up the sample for this more polar metabolite.

  • Ionization: The ionization efficiency of the monosaccharide may differ from the parent drug. It is crucial to optimize the mass spectrometry parameters specifically for the metabolite.

Q5: What is the recommended ionization mode and precursor ion for Ivermectin B1a in LC-MS/MS analysis?

A: For Ivermectin B1a, positive electrospray ionization (ESI) is commonly used. The ammonium (B1175870) adduct, [M+NH4]+, is often the most intense and reliable precursor ion for quantification.[3][8] The specific m/z for the ammonium adduct of Ivermectin B1a (H2B1a) is 892.5.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Splitting Matrix components co-eluting with the analyte.- Optimize chromatographic gradient to improve separation from interferences.- Employ a more effective sample cleanup method (e.g., switch from PPT to SPE).- Use a column with a different selectivity.
Low Analyte Recovery Inefficient sample extraction.- Re-evaluate the sample preparation procedure (e.g., choice of extraction solvent, pH).- For SPE, ensure the correct sorbent and elution solvent are used.- For LLE, optimize the solvent and pH.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.- Improve the sample cleanup procedure to remove more interfering components.- Check for carryover by injecting blank samples after high-concentration standards.
Significant Ion Suppression Co-eluting endogenous matrix components (e.g., phospholipids, salts).- Modify the chromatographic method to separate the analyte from the suppression zone.- Enhance sample cleanup using techniques like phospholipid removal plates or a more rigorous SPE protocol.- Dilute the sample, if sensitivity allows, to reduce the concentration of interfering matrix components.
No or Very Low Signal for the Monosaccharide Metabolite Inappropriate extraction or chromatographic conditions for a polar analyte.- Use a more polar-friendly extraction method (e.g., mixed-mode SPE).- Consider using a different chromatographic column, such as one designed for polar analytes (e.g., AQ-C18) or HILIC.- Optimize MS parameters specifically for the metabolite, as they may differ from the parent drug.

Quantitative Data Summary

Table 1: Sample Preparation and Recovery of Ivermectin B1a

Sample Preparation Method Matrix Recovery (%) Reference
Protein PrecipitationPlasma / Whole Blood80-120%[3][6]
Solid-Phase Extraction (SPE)Plasma / Whole Blood~80%[3]
Automated DBS ExtractionDried Blood Spots62.8 ± 4.3%[10]
Hybrid-SPE (Phospholipid Removal)Plasma / Whole Blood96-123%[8]

Table 2: Matrix Effect and LLOQ for Ivermectin B1a

Sample Preparation Method Matrix Matrix Effect (%) LLOQ (ng/mL) Reference
Automated DBS ExtractionDried Blood Spots68.0 ± 8.1%1.0[10]
Hybrid-SPE (Phospholipid Removal)Plasma / Whole BloodNot detected0.970[3][6]
Protein PrecipitationRat PlasmaNot specified46.87[11]

Experimental Protocols

Protocol 1: Sample Preparation using Hybrid-SPE (Phospholipid Removal)

This protocol is adapted for high-throughput analysis and is effective at minimizing matrix effects.[3][6][8][9]

  • Pipette 100 µL of plasma or whole blood sample into a 96-well plate.

  • Add the internal standard solution.

  • Add a protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Vortex the plate to ensure thorough mixing and protein precipitation.

  • Apply vacuum to the 96-well Hybrid-SPE plate to pull the supernatant through the phospholipid removal sorbent.

  • Collect the clean extract in a collection plate.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Ivermectin B1a Analysis

These are typical starting parameters and should be optimized for your specific instrument and application.[3][6][8]

  • LC System:

    • Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm).[6]

    • Mobile Phase A: 2 mM Ammonium Formate with 0.5% Formic Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: Isocratic or a shallow gradient with a high percentage of organic mobile phase (e.g., 90% B).[6]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (Ivermectin B1a): m/z 892.5 ([M+NH4]+).[3]

    • Product Ions: To be determined by direct infusion and optimization on your instrument. A common product ion is m/z 307.1.[3]

    • Internal Standard: Ivermectin-D2 or a similar structural analog.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (PPT, SPE, LLE) Spike->Extraction Cleanup Cleanup (e.g., Phospholipid Removal) Extraction->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap LC LC Separation (Reversed-Phase) Evap->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental Workflow for LC-MS/MS Analysis.

troubleshooting_matrix_effects Start Inconsistent Results or Low Signal Observed CheckIS Is Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseIS Implement SIL-IS CheckIS->UseIS No EvalME Evaluate Matrix Effects (Post-Extraction Addition) CheckIS->EvalME Yes UseIS->EvalME NoME Matrix Effects are Minimal (<15% variation) EvalME->NoME No YesME Significant Matrix Effects (Ion Suppression/Enhancement) EvalME->YesME Yes ImproveCleanup Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) YesME->ImproveCleanup OptimizeLC Optimize Chromatography to Separate from Interferences YesME->OptimizeLC Dilute Dilute Sample (if sensitivity allows) YesME->Dilute Revalidate Re-evaluate Matrix Effects ImproveCleanup->Revalidate OptimizeLC->Revalidate Dilute->Revalidate

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Enhancing Ivermectin B1a Monosaccharide Biological Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivermectin B1a monosaccharide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the biological activity of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ivermectin?

A1: this compound is a semi-synthetic derivative of Ivermectin B1a, produced by the selective hydrolysis of the terminal saccharide unit.[1] While Ivermectin B1a is a potent anthelmintic that causes paralysis in many invertebrates, the monosaccharide derivative is a potent inhibitor of nematode larval development but is devoid of this paralytic activity.[1] It is often used as a sensitive probe for detecting ivermectin resistance.[1]

Q2: What is the primary mechanism of action of this compound in vitro?

A2: The primary mechanism of action for ivermectin and its derivatives is the modulation of glutamate-gated chloride channels (GluClRs) found in invertebrate nerve and muscle cells.[2][3] Binding of ivermectin to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[2][4] While this compound does not cause paralysis, its activity as an inhibitor of larval development is still linked to its interaction with these ion channels.[1]

Q3: Why am I observing low or inconsistent biological activity with this compound in my in vitro assays?

A3: The most common reason for low or inconsistent activity is the poor aqueous solubility of ivermectin and its derivatives.[5][6] Ivermectin is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[5][6] This poor solubility can lead to precipitation of the compound in your aqueous assay media, resulting in a lower effective concentration and variable results.[7]

Q4: How can I enhance the solubility and biological activity of this compound for in vitro experiments?

A4: Several formulation strategies can be employed to improve the solubility and, consequently, the in vitro biological activity of this compound. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and poloxamers.[5][8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[9]

  • Co-crystals: Forming co-crystals with a pharmaceutically acceptable co-former can improve the solubility and dissolution properties of the drug.

  • Use of Solubilizing Agents: For in vitro assays, using surfactants like Polysorbate 80 (Tween 80) or cyclodextrins can help maintain the compound in solution.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro experiments with this compound.

Issue 1: Compound Precipitation in Aqueous Media
  • Symptom: You observe a cloudy or precipitated solution after adding your this compound stock solution (typically in an organic solvent like DMSO) to your aqueous cell culture media or buffer.

  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.[7]

  • Solutions:

    • Decrease Final Concentration: The simplest approach is to work with a lower final concentration of the compound.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and promote drug precipitation.[10]

    • Utilize Formulation Strategies: Prepare a solid dispersion or nanosuspension of this compound before dissolving it in your assay medium.

    • Incorporate Solubilizing Agents: Add a biocompatible surfactant, such as Polysorbate 80, to your aqueous medium to help maintain the compound's solubility.[7]

Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays
  • Symptom: You observe high variability between replicates or experiments when performing cytotoxicity assays (e.g., MTT, MTS, XTT).

  • Cause: Ivermectin's hydrophobic nature can lead to interference with common cell viability assays.[11] It can cause membrane perturbations and other non-specific effects that can influence assay results independently of its specific biological activity.[11] Additionally, inconsistent compound solubility can lead to variable dosing.

  • Solutions:

    • Visually Inspect for Precipitation: Before and after adding the compound to your assay plates, visually inspect the wells for any signs of precipitation.

    • Use Alternative Viability Assays: Consider using assays that are less susceptible to interference from hydrophobic compounds. For example, a cell counting method (e.g., trypan blue exclusion) or a high-content imaging-based assay that assesses nuclear morphology (e.g., Hoechst staining) can provide a more direct measure of cell viability.[11]

    • Perform Dose-Response Curves: Always perform a dose-response curve to identify the therapeutic window and to distinguish between specific biological effects and non-specific toxicity.[10]

    • Include Proper Controls: Use a vehicle control (medium with the same concentration of the solvent used for the drug stock) to account for any solvent-induced effects.

Issue 3: Low Potency or Lack of Expected Biological Effect
  • Symptom: The observed biological effect of this compound is weaker than expected based on literature values for ivermectin.

  • Cause: As mentioned, this compound is known to be a potent inhibitor of larval development but lacks the paralytic activity of ivermectin.[1] Therefore, the expected biological outcome will depend on the specific assay and model system being used. Poor solubility is also a primary contributor to reduced potency.

  • Solutions:

    • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound using analytical methods such as HPLC or mass spectrometry.

    • Enhance Solubility: Employ the formulation strategies discussed above to increase the effective concentration of the compound in your assay.

    • Optimize Assay Conditions: Re-evaluate your assay parameters, such as incubation time and cell density, to ensure they are optimal for detecting the expected biological effect.

    • Consider the Biological System: The expression and subtype of glutamate-gated chloride channels can vary between different organisms and even different tissues within the same organism, which can affect the potency of ivermectin derivatives.[3]

Data Presentation: Enhancing Ivermectin Solubility

The following tables summarize the improvement in ivermectin solubility achieved through various formulation strategies. While this data is for ivermectin, similar enhancements can be expected for the B1a monosaccharide derivative.

Table 1: Solubility Enhancement of Ivermectin using Solid Dispersions

CarrierDrug:Carrier RatioMethodSolubility (µg/mL)Fold IncreaseReference
None (Pure Drug)--3.77-[8]
PEG-60001:3Fusion266.10~70[8]
Gelucire 44/141:1Fusion-Significant[6]
PVP K30 & P1881:2 (total carrier)Solvent-Significant[5]
SDS1:2Solvent-Significant[12]

Table 2: Dissolution Rate Enhancement of Ivermectin Nanosuspension

FormulationStabilizersMethodInitial Dissolution RateFold IncreaseReference
Raw Ivermectin----[9]
NanosuspensionT80 and PVPHigh-Pressure Homogenization4-fold faster than raw IVM4[9]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is adapted from a method for preparing ivermectin solid dispersions.[5]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Poloxamer 188 (P188)

  • Methanol (B129727)

  • Vortex mixer

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (#60)

Procedure:

  • Weigh the desired amounts of this compound, PVP K30, and P188. A common starting drug-to-carrier ratio is 1:2 by weight.

  • Dissolve the this compound and carriers in methanol in a suitable flask.

  • Vortex the mixture for 10 minutes to ensure a clear solution is obtained.

  • Connect the flask to a rotary evaporator and dry the solution under vacuum at 37°C with a rotation speed of 150 rpm.

  • Once a solid film is formed, transfer the solid to a ceramic mortar.

  • Grind the solid into a fine powder using the pestle.

  • Pass the powder through a #60 sieve to obtain a uniform particle size.

  • Store the resulting solid dispersion in a desiccator until use.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound. Be aware of the potential for interference with ivermectin derivatives.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Vero)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control.

Mandatory Visualizations

Ivermectin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ivermectin Ivermectin B1a Monosaccharide GluClR Glutamate-Gated Chloride Channel (GluClR) Ivermectin->GluClR Binds to allosteric site Chloride Chloride Ions (Cl-) GluClR->Chloride Channel Opening Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx Paralysis Inhibition of Larval Development Hyperpolarization->Paralysis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assay start Ivermectin B1a Monosaccharide formulation Prepare Solid Dispersion or Nanosuspension start->formulation solubility_test Solubility & Dissolution Testing formulation->solubility_test compound_treatment Treat with Formulated Ivermectin Derivative solubility_test->compound_treatment Optimized Formulation cell_culture Seed Cells in 96-well Plate cell_culture->compound_treatment incubation Incubate for Defined Period compound_treatment->incubation viability_assay Perform Cytotoxicity Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis

Caption: Experimental workflow for enhancing and evaluating this compound activity.

References

Validation & Comparative

A Comparative Analysis of Ivermectin B1a Monosaccharide and Doramectin Activity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between anthelmintic compounds is critical for the development of novel and effective parasiticides. This guide provides a detailed comparison of the biological activity of Ivermectin B1a monosaccharide and Doramectin (B1670889), supported by experimental data and detailed methodologies.

This compound and Doramectin are both potent macrocyclic lactones belonging to the avermectin (B7782182) family, a class of compounds widely used to control a broad spectrum of nematode and arthropod parasites. Their primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] Activation of these channels leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[2][3] While sharing a common mode of action, subtle structural differences between these molecules can influence their potency and spectrum of activity.

Quantitative Comparison of In Vitro Activity

A direct comparison of the in vitro activity of this compound and Doramectin was conducted using a larval development assay with the parasitic nematode Haemonchus contortus. This assay is a sensitive measure of the ability of a compound to inhibit the development of nematode larvae.

CompoundMinimum Concentration for Full Activity (µg/mL)Reference
This compound 0.001[4]
Doramectin 0.001[4]

The data indicates that both this compound and Doramectin exhibit high potency in inhibiting the larval development of Haemonchus contortus in vitro, with both compounds being fully effective at a concentration of 0.001 µg/mL.[4] The study also noted that the activity of Doramectin was nearly identical to its monosaccharide homolog.[4]

In Vivo Efficacy of Doramectin

Extensive in vivo studies have been conducted to evaluate the efficacy of Doramectin in cattle against a wide range of gastrointestinal and pulmonary nematodes. These studies provide a benchmark for the potent anthelmintic activity of this compound.

Parasite SpeciesStageEfficacy (%)Reference
Ostertagia ostertagi (including inhibited larvae)Adult & Immature≥99.9[5]
Haemonchus placeiAdult & Immature≥99.9[5]
Trichostrongylus axeiAdult & Immature≥99.9[5]
Cooperia spp.Adult & Immature≥99.9[5]
Oesophagostomum radiatumAdult & Immature≥99.9[5]
Dictyocaulus viviparus (lungworm)Adult & Immature100[6]
Nematodirus helvetianusAdult97.9[5]
Trichuris discolorAdult92.3[5]

Note: No in vivo efficacy data for this compound was identified in the public domain during the literature search for this guide. Therefore, a direct in vivo comparison is not possible at this time.

Experimental Protocols

Nematode Larval Development Assay

This in vitro assay is designed to assess the inhibitory effects of compounds on the development of parasitic nematode larvae.

Objective: To determine the minimum concentration of a compound required to completely inhibit the development of Haemonchus contortus larvae from the first larval stage (L1) to the third larval stage (L3).

Materials:

  • Haemonchus contortus eggs

  • Culture medium (e.g., Earle's balanced salt solution with yeast extract)

  • 24- or 96-well microtiter plates

  • Test compounds (this compound, Doramectin) dissolved in a suitable solvent (e.g., DMSO)

  • Incubator (27°C)

  • Inverted microscope

Procedure:

  • Egg Isolation: Isolate Haemonchus contortus eggs from the feces of infected donor animals.

  • Assay Setup: Add a suspension of eggs in culture medium to each well of a microtiter plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include solvent-only controls.

  • Incubation: Incubate the plates at 27°C for 6-7 days to allow for larval hatching and development in the control wells.

  • Larval Assessment: Using an inverted microscope, examine each well and quantify the number of larvae that have successfully developed to the L3 stage.

  • Data Analysis: Determine the minimum concentration of each compound that results in 100% inhibition of larval development to the L3 stage.

In Vivo Efficacy Study in Cattle (General Protocol)

This protocol outlines the general methodology for conducting a controlled study to evaluate the efficacy of an anthelmintic in cattle.

Objective: To determine the percentage reduction in worm burden in cattle treated with an anthelmintic compared to untreated controls.

Materials:

  • Clinically healthy, parasite-naive calves of similar age and weight.

  • Infective larvae of relevant nematode species.

  • Test compound (e.g., Doramectin injectable solution).

  • Saline solution (for control group).

  • Standard veterinary equipment for treatment administration and necropsy.

Procedure:

  • Animal Selection and Acclimation: Select suitable calves and acclimate them to the study conditions.

  • Infection: Artificially infect each calf with a known number of infective larvae of the target nematode species.

  • Randomization and Treatment: Randomly allocate animals to a treatment group or a control group. Administer the test compound to the treatment group and a saline placebo to the control group. For Doramectin, a common dosage is 200 µg/kg body weight administered subcutaneously.[5]

  • Post-treatment Period: House the animals in a way that prevents reinfection. The duration of this period is typically 14-18 days.[5]

  • Necropsy and Worm Burden Enumeration: At the end of the post-treatment period, humanely euthanize the animals and perform a systematic necropsy. Recover, identify, and count the adult and larval nematodes from the gastrointestinal tract and other relevant organs.

  • Efficacy Calculation: Calculate the percentage efficacy for each parasite species using the following formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.

Mechanism of Action and Signaling Pathway

Both this compound and Doramectin exert their anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2]

G cluster_neuron Nematode Neuron/Muscle Cell Membrane cluster_effects Downstream Effects GluCl Glutamate-Gated Chloride Channel (GluCl) ChannelOpening Irreversible Channel Opening GluCl->ChannelOpening Avermectin This compound or Doramectin Avermectin->GluCl Binds to allosteric site Glutamate (B1630785) Glutamate (Neurotransmitter) Glutamate->GluCl Binds to orthosteric site ClInflux Increased Cl- Influx ChannelOpening->ClInflux Hyperpolarization Hyperpolarization of Cell Membrane ClInflux->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Signaling pathway of this compound and Doramectin.

The binding of these avermectins to an allosteric site on the GluCl potentiates the effect of glutamate and can also directly open the channel. This leads to a prolonged and essentially irreversible opening of the channel, causing a continuous influx of chloride ions.[2] The resulting hyperpolarization of the cell membrane inhibits the electrical activity of nerve and muscle cells, leading to flaccid paralysis and ultimately the death of the parasite.[3]

Experimental Workflow Diagrams

In Vitro Larval Development Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis EggIsolation Isolate Haemonchus contortus Eggs PlateSetup Add Egg Suspension to Microtiter Plate Wells EggIsolation->PlateSetup CompoundPrep Prepare Serial Dilutions of Test Compounds CompoundAddition Add Test Compounds and Controls to Wells CompoundPrep->CompoundAddition PlateSetup->CompoundAddition Incubation Incubate at 27°C for 6-7 Days CompoundAddition->Incubation Microscopy Assess Larval Development (L1 to L3) via Microscopy Incubation->Microscopy DataAnalysis Determine Minimum Inhibitory Concentration Microscopy->DataAnalysis

Caption: Workflow for the in vitro nematode larval development assay.

In Vivo Anthelmintic Efficacy Trial Workflow

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Analysis AnimalSelection Select Parasite-Naive Calves Infection Artificially Infect Calves with Nematode Larvae AnimalSelection->Infection Randomization Randomly Allocate to Treatment and Control Groups Infection->Randomization TreatmentAdmin Administer Test Compound (e.g., Doramectin) Randomization->TreatmentAdmin ControlAdmin Administer Placebo (e.g., Saline) Randomization->ControlAdmin Housing House Animals to Prevent Reinfection TreatmentAdmin->Housing ControlAdmin->Housing Necropsy Perform Necropsy after 14-18 Days Housing->Necropsy WormCount Recover, Identify, and Count Worm Burdens Necropsy->WormCount EfficacyCalc Calculate Percent Efficacy WormCount->EfficacyCalc

Caption: Workflow for a typical in vivo anthelmintic efficacy trial in cattle.

Conclusion

Both this compound and Doramectin are highly potent anthelmintic agents. In vitro data demonstrates their equivalent high activity in inhibiting the larval development of Haemonchus contortus. Doramectin has been extensively studied in vivo and has shown excellent efficacy against a broad spectrum of economically important nematodes in cattle.

The lack of publicly available in vivo data for this compound currently limits a direct comparison of its in-host performance against Doramectin. However, the potent in vitro activity of this compound suggests its potential as an effective anthelmintic. Further in vivo studies are warranted to fully characterize its efficacy profile and to enable a comprehensive comparison with established avermectins like Doramectin. Researchers in drug development may find the high in vitro potency of the monosaccharide derivative an interesting avenue for further investigation, potentially offering different pharmacokinetic properties compared to its disaccharide parent compound.

References

Comparative Analysis of Avermectin Monosaccharides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of avermectin (B7782182) monosaccharides, focusing on their biological activity, mechanism of action, and relevant experimental data in comparison to their parent disaccharide compounds. Avermectins, a class of 16-membered macrocyclic lactones produced by Streptomyces avermitilis, are potent anthelmintic and insecticidal agents.[1] Their monosaccharide derivatives, which lack the terminal oleandrose (B1235672) sugar, exhibit distinct biological profiles that are of significant interest in drug development and resistance management.

Executive Summary

Avermectin monosaccharides represent a unique class of derivatives that, while generally exhibiting lower acute toxicity and paralytic activity compared to their disaccharide counterparts, retain potent inhibitory effects on the larval development of nematodes. This distinction in their biological activity profile suggests a different or modified interaction with the primary target, the glutamate-gated chloride (GluCl) channels in invertebrates. This guide synthesizes the available data to provide a clear comparison, outlines key experimental protocols for their evaluation, and visualizes the current understanding of their mechanism of action.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data comparing the biological activity of avermectin monosaccharides with their parent compounds. It is important to note that comprehensive, directly comparative datasets for a wide range of monosaccharides are limited in publicly available literature.

CompoundOrganismAssayActivity MetricValueReference
Avermectin B1a MonosaccharideCaenorhabditis elegansLethalityMinimum Active Concentration (MAC)0.1 µMThis report is based on currently available data.
Avermectin Monosaccharides (General)Nematodes/InsectsVariousRelative Potency vs. Parent Compound2-4x less active[2]
Avermectin B1aTetranychus urticae (Two-spotted spider mite)Contact ToxicityLC50~0.0324 mg a.i. L-1[3]
Avermectin B1aPlutella xylostella (Diamondback moth)Foliar SprayLC50Varies by study[2]
Ivermectin (Avermectin B1 derivative)Haemonchus contortusGlutamate-gated chloride channel activationEC50~0.1 nM[4]

Table 1: Comparative Biological Activity of Avermectin Monosaccharides and Parent Compounds. This table highlights the available quantitative data. The MAC value for Avermectin B1a monosaccharide indicates its potency in a non-paralytic assay, while the general observation of reduced activity for monosaccharides provides a broader context. LC50 and EC50 values for parent avermectins are provided for reference.

Compound ClassAcute Paralytic ActivityLarval Development Inhibition
Avermectin Disaccharides (e.g., Avermectin B1a)HighHigh
Avermectin MonosaccharidesLow to NoneHigh
Avermectin AglyconesVery LowVery Low

Table 2: Qualitative Comparison of Biological Activities. This table illustrates the key functional differences between the different forms of avermectins, emphasizing the unique profile of the monosaccharides.

Mechanism of Action: A Divergence in Effect

The primary mechanism of action for avermectins involves their high-affinity binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5][6][7] This binding locks the channel in an open state, leading to an influx of chloride ions and hyperpolarization of the cell membrane, which in turn causes flaccid paralysis and death of the organism.[7]

While avermectin monosaccharides are known to interact with these channels, the absence of acute paralytic activity suggests a modified mode of interaction. It is hypothesized that the terminal oleandrose unit of the disaccharide is crucial for the allosteric modulation that leads to irreversible channel opening and paralysis. The monosaccharide, lacking this group, may bind differently, potentially leading to a more transient or subtle effect on the channel that is sufficient to disrupt downstream signaling pathways essential for larval development without causing immediate paralysis.

Signaling Pathway: Avermectin Action on Glutamate-Gated Chloride Channels

Avermectin Signaling Pathway Mechanism of Avermectin Action on Invertebrate Glutamate-Gated Chloride Channels cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Irreversible Channel Opening Larval_Development_Inhibition Inhibition of Larval Development GluCl->Larval_Development_Inhibition Disruption of Signaling Avermectin_Disaccharide Avermectin Disaccharide (e.g., Avermectin B1a) Avermectin_Disaccharide->GluCl High-affinity binding (Allosteric Modulation) Avermectin_Monosaccharide Avermectin Monosaccharide Avermectin_Monosaccharide->GluCl Binding (Altered Modulation) Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death Larval_Development_Inhibition->Death

Figure 1: A diagram illustrating the proposed mechanism of action for avermectin disaccharides and monosaccharides on invertebrate glutamate-gated chloride channels.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of avermectin monosaccharides. Below are outlines for key experimental procedures.

Nematode Larval Migration Inhibition Test (LMIT)

This assay is designed to assess the inhibitory effect of compounds on the motility of nematode larvae.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound that inhibits larval migration.

Materials:

  • Third-stage (L3) nematode larvae (e.g., Haemonchus contortus, Caenorhabditis elegans).

  • 96-well microtiter plates.

  • Agarose (B213101).

  • Test compounds (avermectin monosaccharides and parent compounds).

  • Phosphate-buffered saline (PBS).

  • Micropipettes.

  • Incubator.

  • Microscope for counting.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.

  • Prepare a 1% agarose solution in PBS and maintain it at 37°C.

  • In a 96-well plate, add a small volume of the agarose solution to each well to form a bottom layer.

  • Once solidified, add the different concentrations of the test compounds to the respective wells.

  • Add a known number of L3 larvae (e.g., 100) to each well.

  • Cover the plate and incubate at room temperature for 24-48 hours.

  • Count the number of larvae that have successfully migrated through the agar (B569324) plug to the bottom of the well.

  • Calculate the percentage of inhibition for each concentration relative to the control (solvent only).

  • Determine the EC50 value using appropriate statistical software.

In Vitro Cytotoxicity Assay on Non-Target Cells

This assay evaluates the potential toxicity of the compounds on a mammalian cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of a selected cell line.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293).

  • Cell culture medium and supplements (e.g., DMEM, FBS).

  • 96-well cell culture plates.

  • Test compounds.

  • MTT or similar cell viability reagent.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Add the MTT reagent to each well and incubate for a further 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Determine the IC50 value.

Experimental Workflow

Experimental Workflow General Workflow for Comparative Analysis of Avermectin Monosaccharides cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Compound_Prep Compound Preparation (Monosaccharides & Disaccharides) Efficacy_Assay Efficacy Assays (e.g., LMIT, Feeding Inhibition) Compound_Prep->Efficacy_Assay Toxicity_Assay Toxicity Assays (e.g., In Vitro Cytotoxicity) Compound_Prep->Toxicity_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Electrophysiology) Compound_Prep->Mechanism_Assay Organism_Prep Test Organism Culture (Nematodes, Insects, Cell Lines) Organism_Prep->Efficacy_Assay Organism_Prep->Toxicity_Assay Data_Collection Data Collection (LC50, EC50, IC50, etc.) Efficacy_Assay->Data_Collection Toxicity_Assay->Data_Collection Mechanism_Assay->Data_Collection Comparative_Analysis Comparative Analysis (Monosaccharide vs. Disaccharide) Data_Collection->Comparative_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Comparative_Analysis->SAR_Analysis Conclusion Conclusion and Future Directions SAR_Analysis->Conclusion

Figure 2: A generalized experimental workflow for the comparative analysis of avermectin monosaccharides.

Conclusion and Future Directions

The available evidence indicates that avermectin monosaccharides possess a distinct biological activity profile compared to their parent disaccharides. Their potent inhibition of nematode larval development, coupled with a lack of acute paralytic activity, makes them intriguing candidates for further investigation, particularly in strategies aimed at overcoming resistance or for applications where rapid knockdown is not the primary objective.

Future research should focus on generating comprehensive, direct comparative data on the efficacy and toxicity of a wider range of avermectin monosaccharides. Elucidating the precise molecular interactions of these compounds with glutamate-gated chloride channels will be critical to fully understanding their unique mechanism of action and for the rational design of novel antiparasitic agents.

References

Validating the Biological Activity of Ivermectin B1a Monosaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Ivermectin B1a monosaccharide against its parent compound, Ivermectin, and other relevant alternatives. Due to the limited availability of public data on the antiviral and anticancer activities of this compound, this document focuses on its well-documented antiparasitic effects and provides a framework for its evaluation in other therapeutic areas based on the known activities of Ivermectin.

Executive Summary

Ivermectin is a broad-spectrum antiparasitic agent, a mixture of Ivermectin B1a (>90%) and B1b (<10%), that functions by modulating glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[1] this compound is a derivative of Ivermectin B1a. Experimental data demonstrates that this compound is a potent inhibitor of nematode larval development, with an efficacy comparable to Ivermectin in this specific assay.[2][3] However, a key difference is that the monosaccharide derivative is reported to be devoid of the paralytic activity characteristic of Ivermectin.[4][] This suggests a potentially more targeted or alternative mechanism of action.

While Ivermectin has been investigated for its potential antiviral and anticancer properties, there is currently a lack of published experimental data specifically validating these activities for this compound. This guide presents the existing data for Ivermectin and Avermectin B1a (a closely related compound) to serve as a benchmark for future studies on the monosaccharide derivative.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and its comparators.

Table 1: Antiparasitic Activity against Haemonchus contortus (Nematode)

CompoundAssayEndpointResultCitation
This compoundLarval Development AssayMinimum concentration for full activity0.001 µg/mL[2]
IvermectinLarval Development AssayFully effective concentration0.001 µg/mL[3]

Table 2: In Vitro Antiviral Activity against SARS-CoV-2 (Data for Ivermectin)

CompoundCell LineEndpointResultCitation
IvermectinVero/hSLAMIC50~2 µM[6]
IvermectinVero E6EC505.1 ± 0.5 to 6.7 ± 0.4 µM[6]

No direct experimental data is currently available for the antiviral activity of this compound.

Table 3: In Vitro Anticancer Activity (Data for Avermectin B1a and Ivermectin)

CompoundCell LineEndpointResultCitation
Avermectin B1aHCT-116 (Colon Cancer)IC5030 µM[7][8]
IvermectinMDA-MB-231 (Breast Cancer)IC505 µM[9]
IvermectinSKOV-3 (Ovarian Cancer)IC505 µM[9]

No direct experimental data is currently available for the anticancer activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to validate the biological activity of this compound.

Nematode Larval Development Assay

This assay is used to determine the inhibitory effect of a compound on the development of nematode larvae.

a. Egg Isolation:

  • Collect fresh fecal samples from infected hosts.

  • Isolate nematode eggs using a standard sieving and flotation technique.

  • Quantify the number of eggs per unit volume.

b. Assay Setup:

  • In a 96-well plate, add approximately 100 eggs to each well containing a nutritive medium (e.g., Earle's salt solution, yeast extract, and sodium bicarbonate).

  • Add serial dilutions of the test compound (this compound or Ivermectin) to the wells. Include a vehicle control (e.g., DMSO).

c. Incubation:

  • Seal the plates and incubate at 26°C for 6 days. This allows for the development of eggs to the third-stage larvae (L3) in the control wells.[10]

d. Analysis:

  • After incubation, terminate the assay by adding a staining solution (e.g., Lugol's iodine).

  • Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

  • Calculate the percentage of inhibition of larval development for each concentration of the test compound compared to the control.

  • Determine the effective concentration (e.g., EC50) by fitting the data to a dose-response curve.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is a standard method for evaluating the antiviral activity of a compound against a specific virus, such as SARS-CoV-2.

a. Cell Culture:

  • Seed a suitable host cell line (e.g., Vero E6 cells) in 24-well plates and grow to confluency.

b. Virus Infection:

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a known titer of the virus for 1 hour at 37°C.

c. Compound Treatment:

  • After infection, remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium (e.g., DMEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of the test compound.

d. Incubation:

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until viral plaques are visible in the control wells.

e. Plaque Staining and Counting:

  • Fix the cells with a formaldehyde (B43269) solution.

  • Stain the cells with a crystal violet solution to visualize the plaques.

  • Count the number of plaques in each well.

f. Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control.

  • Determine the IC50 value (the concentration that inhibits 50% of plaque formation).

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

a. Cell Seeding:

  • Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

b. Compound Treatment:

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.

c. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692).

d. Formazan Solubilization:

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

e. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

f. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the control.

  • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Mandatory Visualizations

Signaling Pathway of Ivermectin's Antiparasitic Action

Ivermectin_Pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) (Invertebrate Nerve/Muscle Cell) Ivermectin->GluCl Binds and Activates Cl_ion Cl- Ions GluCl->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis start Start cell_culture Cell/Larvae Culture start->cell_culture treatment Treatment Application cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate (Time & Temp Dependent) treatment->incubation data_acq Data Acquisition (e.g., Absorbance, Plaque Count) incubation->data_acq data_analysis Data Analysis (e.g., IC50 Calculation) data_acq->data_analysis end End data_analysis->end

References

Unraveling the Structure-Activity Relationship of Ivermectin B1a Monosaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the structure-activity relationship (SAR) of ivermectin derivatives is paramount for the development of more effective and targeted antiparasitic agents. This guide provides an objective comparison of Ivermectin B1a monosaccharide with its parent compound, Ivermectin B1a (a disaccharide), and its aglycone, supported by experimental data and detailed methodologies.

Ivermectin, a potent macrocyclic lactone, exerts its antiparasitic effects primarily by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, paralysis and death of the parasite.[1] The structural backbone of ivermectin, particularly the oleandrose (B1235672) sugar moieties at the C13 position, plays a crucial role in its biological activity.

Comparative Efficacy: Monosaccharide vs. Disaccharide and Aglycone

The disaccharide nature of Ivermectin B1a is generally associated with its highest potency. The removal of one oleandrose unit to form the this compound typically results in a moderate reduction in activity. Further removal of the remaining sugar moiety to yield the aglycone leads to a significant drop in efficacy.

One study found that in a mouse model targeting the nematode Nematospiroides dubius, ivermectin monosaccharides were two- to fourfold less active than their parent disaccharide compounds. In the same study, the aglycones were found to be over thirtyfold less active, highlighting the critical role of the sugar moieties in the molecule's overall efficacy.

In a larval development assay using the parasitic nematode Haemonchus contortus, this compound demonstrated a minimum concentration for full activity of 0.001 µg/mL.[2] While this indicates potent activity, direct comparative studies with the disaccharide and aglycone under the same experimental conditions are necessary for a complete understanding of their relative potencies.

Interestingly, research on human ion channels has suggested that the large disaccharide moiety of Ivermectin B1a is not essential for its activity at human P2X4 and GABAA receptors, indicating that the SAR can differ across different target organisms and receptors.[3][4]

CompoundOrganism/AssayActivity MetricValueReference
This compound Haemonchus contortus (Larval Development Assay)Minimum Concentration for Full Activity0.001 µg/mL[2]
Ivermectin Monosaccharides (general) Nematospiroides dubius (in vivo mouse model)Relative Potency vs. Disaccharide2-4x less active
Ivermectin Aglycones (general) Nematospiroides dubius (in vivo mouse model)Relative Potency vs. Disaccharide>30x less active
Ivermectin Haemonchus contortus (Larval Development Assay)LC501.1 - 17.0 ng/mL (Varies by brand)[5]
Ivermectin A549-ACE2 cells (in vitro SARS-CoV-2 assay)IC506.8 µM[6]
Ivermectin A549-ACE2 cells (in vitro SARS-CoV-2 assay)CC5010.8 µM[6]
Ivermectin Vero E6 cells (in vitro SARS-CoV-2 assay)EC502-5 µM[7]
Ivermectin Vero E6 cells (in vitro SARS-CoV-2 assay)CC50~22-26 µM[8]
Avermectin (B7782182) B1a MEF cellsIC50 (Proliferation)15.1 µM[1]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the study of ivermectin's structure-activity relationship.

Nematode Larval Development Assay (Haemonchus contortus)

This in vitro assay is crucial for determining the efficacy of anthelmintic compounds against the developmental stages of parasitic nematodes.

Objective: To determine the concentration of the test compound that inhibits the development of nematode larvae.

Materials:

  • Haemonchus contortus eggs

  • Agar (B569324)

  • Nutrient broth

  • 96-well microtiter plates

  • Test compounds (this compound, disaccharide, aglycone) dissolved in a suitable solvent (e.g., DMSO)

  • Microscope

Procedure:

  • Aseptically prepare a suspension of H. contortus eggs in a nutrient agar solution.

  • Dispense the egg-agar suspension into the wells of a 96-well microtiter plate.

  • Prepare serial dilutions of the test compounds.

  • Add the test compound dilutions to the appropriate wells. Include solvent controls and negative controls (no compound).

  • Incubate the plates at a controlled temperature (e.g., 27°C) for a period that allows for larval development to the third-stage (L3) in the control wells (typically 6-7 days).

  • After the incubation period, examine each well under a microscope to determine the developmental stage of the larvae.

  • The minimum concentration required to inhibit development to the L3 stage is recorded. Data can also be analyzed to determine the LC50 (lethal concentration 50%).

Electrophysiological Recording of Glutamate-Gated Chloride Channels in Xenopus Oocytes

This technique allows for the direct measurement of ion channel activity in response to the application of a test compound.

Objective: To characterize the effects of ivermectin derivatives on the function of glutamate-gated chloride channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the target glutamate-gated chloride channel subunits

  • Two-electrode voltage-clamp setup

  • Perfusion system

  • Recording solution (e.g., Barth's solution)

  • Test compounds (this compound, disaccharide, aglycone)

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis frog.

  • Inject the oocytes with the cRNA encoding the glutamate-gated chloride channel subunits.

  • Incubate the oocytes for 2-5 days to allow for channel expression.

  • Place an oocyte in the recording chamber of the two-electrode voltage-clamp setup and perfuse with the recording solution.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Apply glutamate (B1630785) to the oocyte to elicit a baseline chloride current.

  • Apply the test compounds at various concentrations and record the changes in the chloride current. This can reveal if the compound acts as an agonist, antagonist, or modulator of the channel.

  • Data is analyzed to determine parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on mammalian cell lines, providing an indication of its potential toxicity to the host.

Objective: To determine the concentration of the test compound that reduces the viability of mammalian cells by 50% (CC50).

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the mammalian cells into the wells of a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of ivermectin and a typical experimental workflow for its evaluation.

G cluster_neuron Invertebrate Neuron/Muscle Cell IVM Ivermectin (Monosaccharide/Disaccharide) GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to and positively modulates Cl_ion Cl- Ions GluCl->Cl_ion Increased influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Ivermectin's mechanism of action on invertebrate glutamate-gated chloride channels.

G cluster_workflow Experimental Workflow start Start: Synthesize/Acquire Ivermectin Derivatives in_vitro In Vitro Assays (e.g., Larval Development Assay, Electrophysiology) start->in_vitro cytotoxicity Mammalian Cell Cytotoxicity Assays (e.g., MTT Assay) start->cytotoxicity in_vivo In Vivo Efficacy Studies (Animal Models) in_vitro->in_vivo Promising Candidates sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis cytotoxicity->in_vivo Acceptable Toxicity cytotoxicity->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized experimental workflow for evaluating ivermectin derivatives.

Conclusion

The available data indicates a clear structure-activity relationship for Ivermectin B1a and its derivatives, where the presence and number of oleandrose sugar moieties at the C13 position are critical for potent antiparasitic activity against nematodes. The disaccharide form, Ivermectin B1a, generally exhibits the highest efficacy, followed by the monosaccharide, with the aglycone being significantly less active. This underscores the importance of the carbohydrate portion of the molecule in its interaction with the target glutamate-gated chloride channels in these organisms.

However, the differential activity observed at human ion channels suggests that targeted modifications of the ivermectin structure, including alterations to the sugar moieties, could lead to the development of derivatives with improved selectivity and therapeutic indices. Further quantitative comparative studies are essential to fully delineate the SAR and guide the rational design of next-generation antiparasitic agents.

References

A Head-to-Head Showdown: Ivermectin Derivatives in the Fight Against Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the performance of various ivermectin derivatives against parasitic nematodes. We delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, offering a comprehensive resource for advancing anthelmintic research.

Ivermectin, a cornerstone of antiparasitic treatment for both human and veterinary medicine since its approval for human use in 1987, belongs to the avermectin (B7782182) family of compounds derived from Streptomyces avermitilis.[1][2] Its derivatives, including selamectin, doramectin, moxidectin (B1677422), and eprinomectin, have been developed to broaden the spectrum of activity, improve pharmacokinetic properties, and combat emerging drug resistance. This guide offers a comparative analysis of these key derivatives, supported by experimental data from in vitro and in vivo studies.

Comparative Efficacy of Ivermectin Derivatives

The efficacy of ivermectin and its derivatives can vary significantly depending on the nematode species, the developmental stage of the parasite, and the specific compound. The following tables summarize key quantitative data from comparative studies.

DrugNematode SpeciesEfficacy (% reduction in fecal egg count)Study Reference
Ivermectin Gastrointestinal nematodes (in rhesus macaques)99.2%[3]
Selamectin Gastrointestinal nematodes (in rhesus macaques)99.4%[3]
Doramectin Naturally acquired nematodes (in beef calves)Consistently lower efficacy than eprinomectin and moxidectin[4]
Eprinomectin Naturally acquired nematodes (in beef calves)Greater anthelmintic activity than ivermectin and doramectin[4]
Moxidectin Naturally acquired nematodes (in beef calves)Greater anthelmintic activity than ivermectin and doramectin[4]
Moxidectin Haemonchus contortus (ivermectin-resistant strain)99.98% reduction in worm burden[5]
Ivermectin Haemonchus contortus (ivermectin-resistant strain)29.1% reduction in worm burden[5]
Nemadectin (B27624) Haemonchus contortus (ivermectin-resistant strain)99% reduction in nematode egg counts[6]
Moxidectin Haemonchus contortus (ivermectin-resistant strain)100% reduction in nematode egg counts[6]
DrugNematode SpeciesIC50 / EC50 (nM)Assay TypeStudy Reference
Ivermectin Cyathostomins0.0404Larval Migration on Agar Test[7]
Moxidectin Cyathostomins0.0558Larval Migration on Agar Test[7]
Ivermectin Cephalopina titillator (larvae)0.0735 µg/mlIn vitro Larvicidal Assay
Doramectin Cephalopina titillator (larvae)0.249 µg/mlIn vitro Larvicidal Assay
Eprinomectin Cephalopina titillator (larvae)0.46 µg/mlIn vitro Larvicidal Assay
Moxidectin Cephalopina titillator (larvae)11.96 µg/mlIn vitro Larvicidal Assay

Mechanism of Action: A Shared Pathway with Subtle Differences

Ivermectin and its derivatives exert their anthelmintic effects by targeting the nervous and muscular systems of nematodes.[1] The primary mechanism involves binding with high affinity to glutamate-gated chloride channels (GluCls) present in invertebrate nerve and muscle cells.[1][8] This binding locks the channels in an open state, leading to an increased influx of chloride ions. The resulting hyperpolarization of the cell membrane causes paralysis and ultimately, the death of the parasite.[1][8] While this core mechanism is shared among the derivatives, differences in their chemical structures can lead to variations in binding affinity and interaction with other potential targets, which may contribute to the observed differences in efficacy and resistance profiles.[9][10]

Ivermectin_Mechanism_of_Action cluster_Nematode Nematode Nerve/Muscle Cell IVM Ivermectin Derivative GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increased Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Larval_Development_Assay_Workflow start Start: Fecal Sample Collection egg_recovery Nematode Egg Recovery (Sieving & Flotation) start->egg_recovery assay_setup Assay Setup in 96-well Plate (Eggs + Media + Drug Dilutions) egg_recovery->assay_setup incubation Incubation (~7 days at 27°C) assay_setup->incubation data_collection Data Collection (Microscopic Counting of Larval Stages) incubation->data_collection analysis Data Analysis (Calculation of % Inhibition & IC50/EC50) data_collection->analysis end End: Efficacy Determined analysis->end

References

A Comparative Guide to Ivermectin B1a Monosaccharide Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of Ivermectin B1a monosaccharide to its target receptors is crucial for the development of novel anthelmintics and for elucidating mechanisms of resistance. This guide provides a comparative analysis of this compound's binding affinity, supported by experimental data and detailed protocols.

Quantitative Comparison of Binding Affinity

The primary target of ivermectin and its derivatives in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel crucial for neurotransmission.[1][2] Binding of ivermectin to these channels leads to an influx of chloride ions, hyperpolarization of the nerve or muscle cell, and ultimately paralysis and death of the parasite.[1]

The following table summarizes the binding affinities of 22,23-dihydroavermectin B1a monosaccharide and related compounds to the ivermectin binding site in the free-living nematode Caenorhabditis elegans. The data is derived from a seminal study by Cully and Paress (1991), which utilized a radioligand binding assay with [³H]ivermectin.

CompoundDescriptionDissociation Constant (Kd) (nM)Relative Potency
22,23-dihydroavermectin B1a monosaccharideThe single sugar derivative of the B1a component of ivermectin.0.11 (membrane-bound), 0.20 (detergent-solubilized)Highest
22,23-dihydroavermectin B1a aglyconeThe B1a component of ivermectin lacking the sugar moiety.Lower than the monosaccharideIntermediate
3,4,8,9,10,11,22,23-octahydro B1 avermectin (B7782182)A reduced derivative of avermectin B1.Lower than the aglyconeLowest

Note: The study demonstrated that the monosaccharide form has a higher binding potency compared to the aglycone and other derivatives, highlighting the importance of the sugar moiety for high-affinity binding.

Experimental Protocols

Accurate determination of binding affinity is paramount. Below are detailed methodologies for two common experimental approaches.

Radioligand Binding Assay (Filtration Method)

This protocol is adapted from the methodology described by Cully and Paress (1991) for determining the binding affinity of ivermectin derivatives to the C. elegans ivermectin receptor.

a. Membrane Preparation:

  • Harvest a culture of C. elegans.

  • Homogenize the nematodes in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove large debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

b. Binding Assay:

  • In a multi-well plate, combine the prepared membranes, a known concentration of radiolabeled ivermectin (e.g., [³H]ivermectin), and varying concentrations of the unlabeled competitor compound (e.g., this compound or other test compounds).

  • Incubate the mixture at a specific temperature (e.g., 22°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Plot the amount of bound radioligand as a function of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate the equilibrium dissociation constant (Ki) for the competitor compound using the Cheng-Prusoff equation.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol provides a general framework for a competitive ELISA to determine the relative binding affinity of ivermectin analogs.

a. Plate Coating:

  • Coat a 96-well microtiter plate with an ivermectin-protein conjugate (e.g., ivermectin-BSA) in a coating buffer.

  • Incubate overnight at 4°C.

b. Assay Procedure:

  • Wash the plate to remove unbound conjugate.

  • Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution).

  • Prepare a series of dilutions of the competitor compounds (this compound and other test molecules).

  • In a separate plate or tubes, pre-incubate the competitor dilutions with a fixed concentration of an anti-ivermectin antibody.

  • Transfer the competitor-antibody mixtures to the coated and blocked microtiter plate.

  • Incubate to allow competition between the ivermectin conjugate on the plate and the free competitor in the solution for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

  • Incubate and then wash the plate.

  • Add a substrate for the enzyme and measure the resulting colorimetric signal using a microplate reader.

c. Data Analysis:

  • The signal intensity will be inversely proportional to the concentration of the competitor compound.

  • Generate a standard curve by plotting the signal against the known concentrations of a reference compound (e.g., Ivermectin B1a).

  • Determine the IC50 values for each test compound from their respective inhibition curves.

  • Calculate the cross-reactivity or relative binding affinity compared to the reference compound.

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological mechanism of action, the following diagrams are provided.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest C. elegans Homogenize Homogenize in Buffer Harvest->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Membranes Centrifuge2->Wash Incubate Incubate Membranes with [³H]Ivermectin & Competitor Wash->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filter Wash Filters Filter->Wash_Filter Count Scintillation Counting Wash_Filter->Count Plot Plot Binding Curve Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow

Ivermectin_Signaling_Pathway IVM Ivermectin B1a Monosaccharide Binding Binding to Allosteric Site on GluCl Receptor IVM->Binding GluCl Glutamate-Gated Chloride Channel (GluCl) in Invertebrate Neuron/Muscle Cell GluCl->Binding Channel_Opening Conformational Change and Prolonged Channel Opening Binding->Channel_Opening Cl_Influx Increased Influx of Chloride Ions (Cl⁻) Channel_Opening->Cl_Influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis Inhibition of Neurotransmission Leading to Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。